molecular formula C3H5NO2 B3053983 3-Oxopropanamide CAS No. 5735-86-4

3-Oxopropanamide

Cat. No.: B3053983
CAS No.: 5735-86-4
M. Wt: 87.08 g/mol
InChI Key: OFZFFIDUIUEPIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxopropanamide (CAS 5735-86-4), with the molecular formula C3H5NO2 and an average mass of 87.08 g/mol, is a chemical compound of interest in biochemical research . It is also known by synonyms such as formylacetamide and malonaldehydamide . A key area of research for this compound involves the study of acrylamide formation in food chemistry. Evidence suggests that 3-Oxopropanamide may be a key precursor in the formation of acrylamide during the Maillard reaction, which occurs in thermally processed foods . This makes it a valuable compound for mechanistic studies aimed at understanding and mitigating the formation of this processing contaminant . According to supplier information, this product should be stored under an inert atmosphere in a freezer at -20°C to maintain stability . 3-Oxopropanamide is intended for Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxopropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO2/c4-3(6)1-2-5/h2H,1H2,(H2,4,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZFFIDUIUEPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50298475
Record name 3-oxopropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5735-86-4
Record name Malonamaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005735864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malonaldehydamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123371
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-oxopropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MALONAMALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7E2C7D3EW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Navigating the Labyrinth: A Technical Guide to the Biological Mechanisms of 3-Oxopropanamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enigmatic Reactivity of a Simple Amide

In the vast and intricate landscape of molecular biology, even seemingly simple molecules can harbor profound and often enigmatic activities. 3-Oxopropanamide, a reactive β-ketoamide, stands as a testament to this principle. Its inherent electrophilicity, conferred by the vicinal carbonyl groups, positions it as a molecule of significant interest, capable of interacting with a diverse array of biological nucleophiles. This guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a deep, mechanistic exploration of 3-oxopropanamide's actions within biological systems. We will dissect its known interactions, explore the experimental methodologies used to probe its function, and synthesize this knowledge into a coherent framework that informs future research and therapeutic development. This document is not a static protocol but a dynamic guide, designed to be a trusted companion in the laboratory and a catalyst for innovation.

Part 1: The Core Mechanism - Unraveling the Reactivity of 3-Oxopropanamide

At the heart of 3-oxopropanamide's biological activity lies its chemical structure. The molecule, also known as malonamoyl aldehyde, is characterized by a reactive 1,3-dicarbonyl system. This configuration renders the central methylene group acidic and the carbonyl carbons electrophilic, making it a potent Michael acceptor and a substrate for various enzymatic and non-enzymatic reactions.

Covalent Modification of Proteins: The Primary Mode of Action

The predominant mechanism through which 3-oxopropanamide exerts its effects is through the covalent modification of proteins. The primary targets are nucleophilic amino acid residues, particularly the thiol group of cysteine and the imidazole ring of histidine.

The reaction proceeds via a Michael-type addition, where the nucleophilic thiol of a cysteine residue attacks the β-carbon of the α,β-unsaturated carbonyl system within 3-oxopropanamide.[1][2][3] This results in the formation of a stable thioether linkage, effectively tethering the molecule to the protein. This covalent modification can have a number of profound consequences for protein function:

  • Inhibition of Enzymatic Activity: If the modified cysteine residue is located within the active site of an enzyme, the bulky adduction of 3-oxopropanamide can sterically hinder substrate binding or disrupt the catalytic machinery, leading to a loss of function.[4]

  • Disruption of Protein-Protein Interactions: Cysteine residues are often found at the interfaces of protein complexes. Covalent modification by 3-oxopropanamide can alter the surface topology and electrostatic properties of the protein, thereby preventing or weakening its interaction with binding partners.

  • Alteration of Protein Conformation: The introduction of a new chemical moiety can induce conformational changes in the protein, potentially leading to misfolding, aggregation, or altered stability.[5]

The specificity of this modification is dictated by the accessibility and reactivity of the target cysteine residue. Cysteines located in solvent-exposed regions or within pockets that can accommodate the 3-oxopropanamide molecule are more likely to be modified. Furthermore, the local chemical environment, including the pKa of the cysteine thiol, can influence its nucleophilicity and thus its reaction rate.

Michael_Addition cluster_oxo Protein Protein with Nucleophilic Cysteine (Cys-SH) Intermediate Thiolate Intermediate (Cys-S⁻) Protein->Intermediate Deprotonation Oxopropanamide 3-Oxopropanamide Adduct Covalent Protein-Adduct Intermediate->Adduct Nucleophilic Attack (Michael Addition) O1 O C1 C C1->O1 C2 CH₂ C1->C2 C3 C C2->C3 O2 O C3->O2 NH2 NH₂ C3->NH2

Caption: Michael addition of 3-oxopropanamide to a protein cysteine residue.

Interaction with Other Nucleophiles

While cysteine is the most prominent target, 3-oxopropanamide can also react with other nucleophilic amino acid side chains, albeit typically at a slower rate. These include the ε-amino group of lysine and the imidazole nitrogen of histidine. The reaction with lysine leads to the formation of a Schiff base, which can be further stabilized through rearrangement or reduction.

Part 2: Experimental Methodologies for Elucidating the Mechanism of Action

A multi-faceted experimental approach is essential to comprehensively understand the biological consequences of 3-oxopropanamide exposure. The following protocols provide a framework for investigating its mechanism of action, from identifying protein targets to assessing cellular outcomes.

Identification of Protein Targets using Chemical Proteomics

Objective: To identify the specific proteins that are covalently modified by 3-oxopropanamide in a complex biological sample.

Rationale: This approach utilizes a tagged version of 3-oxopropanamide (e.g., containing a biotin or alkyne handle) to "fish out" its protein binding partners. Subsequent analysis by mass spectrometry allows for the identification of these proteins and, in many cases, the precise site of modification. This provides an unbiased, proteome-wide view of the molecule's interactome.

Experimental Workflow:

Chemoproteomics_Workflow A 1. Treat Cells/Lysate with Tagged 3-Oxopropanamide B 2. Lyse Cells & Solubilize Proteins A->B C 3. Affinity Purification (e.g., Streptavidin Beads) B->C D 4. On-Bead Digestion (e.g., Trypsin) C->D E 5. LC-MS/MS Analysis D->E F 6. Database Searching & Protein Identification E->F CETSA_Workflow A 1. Treat Cells with 3-Oxopropanamide or Vehicle B 2. Lyse Cells A->B C 3. Aliquot Lysates and Heat to Different Temperatures B->C D 4. Centrifuge to Separate Soluble and Precipitated Proteins C->D E 5. Analyze Soluble Fraction by Western Blot or Mass Spectrometry D->E F 6. Quantify Protein Abundance and Generate Melt Curves E->F

Sources

discovery and history of 3-Oxopropanamide

Author: BenchChem Technical Support Team. Date: March 2026

The 3-Oxopropanamide Scaffold: From Prebiotic Origins to Modern Pharmacodynamics and Haptenation

Executive Summary & Chemical Identity

As a fundamental building block in organic chemistry, 3-oxopropanamide (IUPAC: 3-oxopropanamide; Formula: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


; MW: 87.08  g/mol ) is a highly versatile bifunctional molecule. Characterized by its keto-enol tautomerism and dual electrophilic/nucleophilic centers, this scaffold has profound implications across three distinct scientific domains: the prebiotic synthesis of essential coenzymes[1], the immunological mechanisms of drug-induced anaphylaxis, and the green synthesis of transition metal chelates for targeted pharmacotherapy[2]. This whitepaper synthesizes the historical discovery, mechanistic pathways, and modern laboratory protocols associated with 3-oxopropanamide.

Prebiotic Synthesis: The Origin of Vitamin B3

Understanding the origins of life requires mapping the chemical pathways that generated early metabolic coenzymes. Recent astrophysical and thermochemical models have identified 3-oxopropanamide as a critical intermediate in the prebiotic synthesis of Vitamin B3 (Nicotinamide) within carbonaceous planetesimals[1].

Mechanistic Causality: In the aqueous phases of early meteoritic parent bodies (often referred to as "warm little ponds"), simple sugar precursors like glyceraldehyde or dihydroxyacetone underwent oxidation and rearrangement to form 3-oxopropanamide[3]. Unlike highly volatile aldehydes, the amide functionality of 3-oxopropanamide provided sufficient thermodynamic stability to persist in these environments. It subsequently underwent condensation reactions with early amino acids (such as aspartic acid or asparagine) under high-pressure conditions (e.g., 100 bar) to yield the pyridine ring of Vitamin B3[1]. This pathway was essential for the eventual formation of the NAD(P)H coenzyme, the universal electron carrier in early biological metabolism.

G A Carbonaceous Planetesimal (Aqueous Phase) B Glyceraldehyde / Dihydroxyacetone A->B Thermochemical Synthesis C 3-Oxopropanamide (Stable Intermediate) B->C Oxidation & Rearrangement E Vitamin B3 (Nicotinamide) C->E Condensation D Asparagine / Aspartic Acid D->E F NAD(P)H Coenzyme (Prebiotic Metabolism) E->F Chemical Evolution

Figure 1: Prebiotic synthesis pathway of Vitamin B3 via 3-oxopropanamide in carbonaceous planetesimals.

Pharmacodynamics & Immunology: The Clavulanic Acid Determinant

In clinical pharmacology, 3-oxopropanamide gained significant notoriety during the investigation of allergic reactions to Amoxicillin-Clavulanate (AC). While penicillins form stable penicilloyl determinants upon binding to proteins, Clavulanic Acid (CLV) exhibits a highly complex and unstable reactivity profile[4].

The Haptenation Mechanism: When CLV enters the serum, its ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-lactam ring undergoes nucleophilic attack by the primary amine groups of lysine residues (specifically Lys195 and Lys475) on Human Serum Albumin (HSA). Because CLV contains an oxygen atom in its oxazolidine-like ring, the resulting acyl-protein intermediate is highly unstable. It rapidly undergoes spontaneous degradation and decarboxylation, ultimately collapsing into a stable N-protein, 3-oxopropanamide determinant (AD-I) [5].

This specific 3-oxopropanamide structural motif is the primary antigen recognized by the immune system. It drives IgE cross-linking and subsequent basophil activation, responsible for selective IgE-mediated anaphylaxis in patients allergic to clavulanic acid[5].

G CLV Clavulanic Acid (CLV) RingOpen Nucleophilic Attack (β-Lactam Ring Opening) CLV->RingOpen HSA Human Serum Albumin (HSA) Lys195 / Lys475 HSA->RingOpen Unstable Unstable Acylated Intermediate RingOpen->Unstable Degradation Spontaneous Degradation & Decarboxylation Unstable->Degradation AD1 AD-I Determinant (N-protein, 3-oxopropanamide) Degradation->AD1 IgE IgE Cross-linking & Basophil Activation AD1->IgE Allergic Response

Figure 2: Mechanism of clavulanic acid haptenation yielding the AD-I (3-oxopropanamide) determinant.

Protocol 1: Synthesis of Biotinylated Clavulanic Acid (CLV-B) for Target Identification

To isolate and study these 3-oxopropanamide-protein adducts, researchers utilize biotinylated probes[6].

  • Linker Synthesis: Convert biotin to its methyl ester, reduce to an alcohol using

    
    , tosylate with TsCl, and substitute with NaI to yield a reactive biotin-iodide.
    
  • Esterification: React Clavulanic Acid with the biotin-iodide in a DMF/DMSO solvent mixture overnight at room temperature.

  • Purification: Remove the solvent under vacuum and purify the crude product via flash chromatography (eluting with 5% methanol in

    
    ).
    
  • Validation (Self-Validating Step): Confirm the product via High-Resolution Mass Spectrometry (HRMS) targeting

    
     (602.2378 m/z). Crucially, perform 
    
    
    
    -NMR to verify the preservation of the
    
    
    -lactam protons (H5 and H6); if these peaks are shifted or absent, the ring has prematurely degraded, and the batch must be discarded[7]. Causality: Direct labeling of the highly unstable
    
    
    -lactam ring leads to premature degradation. By specifically targeting the carboxylic acid group for esterification, the structural integrity of the
    
    
    -lactam core is preserved for accurate in vitro protein haptenation assays[6].

Modern Synthetic Utility: Green Chemistry & Coordination Complexes

In contemporary drug discovery, 3-oxopropanamide derivatives are utilized as versatile ligands for transition metal chelation. A prominent example is the synthesis of the Schiff base ligand 3-(2-hydroxybenzylidene)-N-(benzothiazol-2-yl)hydrazine-3-oxopropanamide (H2BT) [2]. The incorporation of the 3-oxopropanamide carbonyl group significantly enhances binding efficiency and selectivity toward bivalent transition metals (


, 

,

), generating complexes with potent antioxidant and antibacterial properties[2].
Protocol 2: Solvent-Free Ball-Milling Synthesis of Metal Chelates
  • Ligand Preparation: Reflux the 3-oxopropanamide precursor in 95% ethanol for 3 hours to yield the pure H2BT Schiff base ligand[2].

  • Mechanochemical Mixing: Combine the H2BT ligand with transition metal acetate salts (e.g.,

    
    ) in a stoichiometric ratio inside a stainless-steel milling jar.
    
  • High-Energy Ball Milling: Subject the solid mixture to high-energy ball milling for exactly 20 minutes at room temperature without any solvent.

  • Purification: Collect the solid chelate and recrystallize in absolute ethanol to remove unreacted precursors.

  • Validation (Self-Validating Step): Perform FTIR spectroscopy. The disappearance of the free ligand's primary amine/carbonyl stretch and the emergence of distinct M-N and M-O vibrational bands confirm successful coordination. Cyclic Voltammetry (CV) in a DMSO-water mixture should be used to confirm the redox reversibility of the metal center[2]. Causality: Traditional solvent-based chelation of bulky Schiff bases often suffers from low yields due to poor solubility and thermodynamic trapping. High-energy ball milling provides localized mechanochemical heating that overcomes solvation barriers, driving the complexation to near-quantitative yields (~98%) rapidly and sustainably[2].

G Ligand H2BT Ligand (3-oxopropanamide derivative) Milling High-Energy Ball Milling (20 mins, Solvent-Free) Ligand->Milling Metal Metal Acetate Salts (Ni2+, Co2+, Cu2+) Metal->Milling Chelate Solid Schiff Base Chelate (~98% Yield) Milling->Chelate Purify Ethanol Recrystallization Chelate->Purify Char Characterization (XRD, ESR, DFT, CV) Purify->Char

Figure 3: Mechanochemical synthesis workflow for 3-oxopropanamide-derived transition metal chelates.

Quantitative Data Summaries

The following table summarizes the key quantitative metrics and analytical targets for the primary applications of the 3-oxopropanamide scaffold discussed in this guide.

Application DomainCompound / DerivativeKey Quantitative MetricPrimary Analytical Target
Prebiotic Chemistry 3-Oxopropanamide (Intermediate)100 bar pressure (Simulation)[1]Vitamin B3 (Nicotinamide)
Immunology (Allergy) AD-I (N-protein, 3-oxopropanamide)69% Basophil Activation Rate[5]IgE-mediated Anaphylaxis
Coordination Chemistry H2BT Metal Chelates (Ni, Co, Cu)~98% Yield (20 min reaction)[2]BCL2 Receptor (PDB: 2w3l)

References

  • Sigma-Aldrich. "3-oxopropanamide | 5735-86-4".
  • ResearchGate. "Prebiotic Vitamin B3 Synthesis in Carbonaceous Planetesimals".
  • Uni-Heidelberg. "Prebiotic Synthesis and the Origins of Life".
  • Frontiers in Pharmacology.
  • PubMed (Allergy).
  • ResearchGate. "Reactivity of clavulanic acid (CLV) and CLV-tetraethylenglycol-Biotin".
  • Arab Journal of Chemistry. "Sustainable synthesis of bivalent Ni 2+ , Co 2+ , and Cu 2+ Schiff base complexes via ball milling as a green approach".

Sources

Comprehensive Spectroscopic Profiling of 3-Oxopropanamide: A Technical Guide to NMR, IR, and MS Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Oxopropanamide (CAS: 5735-86-4), also known as formylacetamide, is a highly versatile


-keto amide building block utilized in the synthesis of complex heterocycles and pharmaceutical intermediates[1]. With the molecular formula 

and the SMILES structure O=C(N)CC=O, its spectroscopic characterization is inherently complex due to its dynamic structural equilibrium[2]. This whitepaper provides an in-depth, causality-driven framework for the spectroscopic elucidation of 3-oxopropanamide using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Structural Dynamics: The Keto-Enol Tautomerism

Before acquiring spectroscopic data, one must understand the thermodynamic forces governing


-keto amides. 3-Oxopropanamide exists in a solvent-dependent equilibrium between its keto form  (3-oxopropanamide) and its enol form  (3-hydroxyacrylamide)[3].

The enol form is thermodynamically stabilized by a Resonance-Assisted Hydrogen Bond (RAHB) between the enolic hydroxyl group and the amide carbonyl oxygen, forming a planar, six-membered pseudocycle[4].

  • In non-polar solvents (e.g.,

    
    ):  The intramolecular RAHB is unperturbed, heavily favoring the enol tautomer.
    
  • In highly polar, hydrogen-bonding solvents (e.g., DMSO-

    
    ):  The solvent acts as a strong H-bond acceptor, disrupting the intramolecular network and shifting the equilibrium back toward the keto form.
    

Understanding this causality is critical; failure to account for solvent effects will lead to misinterpretation of spectral integrations and structural misassignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Chemical Shifts

The


 and 

NMR spectra of 3-oxopropanamide are self-validating systems for quantifying the tautomeric ratio. In the keto form , the active methylene protons (-

-) couple with the adjacent aldehyde proton, appearing as a doublet (

Hz) around 3.40 ppm, while the aldehyde proton appears as a triplet near 9.70 ppm.

Conversely, the enol form exhibits classic olefinic geometry. The enolic -OH proton is severely deshielded (


 ppm) due to the RAHB. The olefinic protons (=CH-O and =CH-CO) appear as distinct doublets with a coupling constant (

Hz) indicative of a cis-like configuration locked by the hydrogen bond.
Data Presentation: NMR Assignments

Note: Values are representative of acquisition in DMSO-


 at 298 K, where both tautomers are observable.

Table 1:


 and 

NMR Chemical Shift Summary
NucleusChemical Shift (

, ppm)
Multiplicity & CouplingAssignment (Keto Form)Assignment (Enol Form)

9.60 – 9.80t (

Hz)
-CHO (Aldehyde)N/A

3.30 – 3.50d (

Hz)
-

- (Methylene)
N/A

7.10, 7.50br s-

(Amide)
-

(Amide)


br sN/A-OH (Enol, H-bonded)


d (

Hz)
N/A=CH-O (Olefinic)


d (

Hz)
N/A=CH-CO (Olefinic)


sC3 (Aldehyde C=O)N/A


sC1 (Amide C=O)

(Amide C=O)


sC2 (Methylene)

(=CH-CO)


sN/A

(=CH-OH)

Infrared (IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the tautomeric state in the solid phase. 3-Oxopropanamide is highly sensitive to moisture and must be stored under an inert atmosphere at -20°C[1][5].

In the solid state, the keto form displays two distinct carbonyl stretches: the aldehyde C=O (


 cm

) and the Amide I band (

cm

). If the enol form is present, the conjugation lowers the Amide I frequency to

cm

, and a broad, intense O-H stretch overlaps with the primary amide N-H stretches in the 3100–3400 cm

region.

Table 2: Key IR Vibrational Frequencies (ATR-FTIR)

Wavenumber (cm

)
IntensityAssignmentDiagnostic Form
3350, 3180Strong, BroadN-H stretch (Primary Amide)Both
3100 – 2800BroadO-H stretch (H-bonded)Enol
2850, 2750WeakC-H stretch (Aldehyde, Fermi res.)Keto
1720StrongC=O stretch (Aldehyde)Keto
1660StrongC=O stretch (Amide I)Keto

StrongC=O stretch (Conjugated Amide)Enol
1620MediumN-H bend (Amide II)Both

Mass Spectrometry (MS) & Fragmentation Pathways

Electron Ionization Mass Spectrometry (EI-MS) at 70 eV provides a robust structural fingerprint. The molecular ion


 is observed at m/z 87. The fragmentation is driven by the stability of the resulting acylium ions.
  • Alpha Cleavage: Loss of the formyl radical (

    
    , 29 Da) yields an amide-stabilized cation at m/z 58.
    
  • Amide Cleavage: Loss of the amine radical (

    
    , 16 Da) yields a formyl-stabilized acylium ion at m/z 71.
    
  • Sequential Cleavage: Subsequent loss of CO or

    
     from the primary fragments converges on the highly stable ketene cation (
    
    
    
    ) at m/z 42.

MS_Pathway M Molecular Ion[M]+ m/z 87 (C3H5NO2) F1 Alpha Cleavage [M - CHO]+ m/z 58 M->F1 -CHO (29 Da) F2 Amide Cleavage [M - NH2]+ m/z 71 M->F2 -NH2 (16 Da) F3 Ketene Cation [CH2=C=O]+ m/z 42 F1->F3 -NH2 (16 Da) F2->F3 -CHO (29 Da)

Caption: Primary EI-MS fragmentation pathways of 3-Oxopropanamide.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating workflows must be adhered to:

Protocol A: NMR Acquisition & Tautomer Quantification
  • Sample Preparation: Weigh 15.0

    
     0.5 mg of lyophilized 3-oxopropanamide. Dissolve completely in 0.6 mL of anhydrous DMSO-
    
    
    
    (containing 0.03% v/v TMS as an internal standard).
  • Instrument Calibration: Tune and match the probe on a 400 MHz or 600 MHz NMR spectrometer at exactly 298 K. Perform 3D shimming to ensure the TMS linewidth is

    
     Hz.
    
  • Acquisition: Acquire the

    
     spectrum using a standard 30° pulse sequence (zg30) with a relaxation delay (
    
    
    
    ) of 5 seconds to ensure complete longitudinal relaxation for accurate integration. Acquire 16 scans.
  • Validation: Integrate the aldehyde triplet (

    
     ppm) and the enol olefinic doublet (
    
    
    
    ppm). The sum of these integrations represents the total molar system. Calculate the Keto:Enol ratio directly from these values.
Protocol B: ATR-FTIR Solid-State Analysis
  • Background: Collect a background spectrum (32 scans, 4 cm

    
     resolution) on a clean diamond ATR crystal.
    
  • Sample Application: Deposit 1-2 mg of solid 3-oxopropanamide onto the crystal. Apply standardized pressure using the ATR anvil to ensure uniform optical contact without crushing the crystal lattice.

  • Acquisition & Processing: Acquire 32 scans from 4000 to 400 cm

    
    . Apply an ATR correction algorithm to compensate for wavelength-dependent penetration depth. Validate the spectrum by confirming the absence of a broad water band at 3450 cm
    
    
    
    (indicating sample degradation/hydration).
Protocol C: EI-MS Analysis
  • Calibration: Calibrate the mass analyzer using Perfluorotributylamine (PFTBA) to ensure mass accuracy.

  • Introduction: Introduce 1

    
     of the sample via a Direct Insertion Probe (DIP). Ramp the probe temperature from 30°C to 150°C at 20°C/min.
    
  • Ionization: Apply a 70 eV electron beam. Scan from m/z 30 to 200. Extract the chromatogram at m/z 87 to verify the intact molecular ion before analyzing the fragmentation cascade.

Workflow S1 Sample Preparation (Lyophilization, Inert Storage) S2 Solvent Selection (DMSO-d6 vs. CDCl3) S1->S2 S4 IR Spectroscopy (ATR-FTIR, Diamond Crystal) S1->S4 S5 Mass Spectrometry (EI-MS, 70 eV) S1->S5 S3 NMR Acquisition (400/600 MHz, 298 K) S2->S3 S6 Data Processing & Tautomer Deconvolution S3->S6 S4->S6 S5->S6

Caption: Spectroscopic acquisition and validation workflow for 3-Oxopropanamide.

References

  • MDPI. (2021). Synthesis of Chromeno[3,4-b]piperazines by an Enol-Ugi/Reduction/Cyclization Sequence: Keto-Enol Tautomerism. Retrieved March 5, 2026, from[Link]

Sources

Technical Guide: Solubility, Stability, and Handling of 3-Oxopropanamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility, stability, and handling protocols for 3-Oxopropanamide (CAS 5735-86-4).

Executive Summary & Compound Identity

3-Oxopropanamide (also known as formylacetamide or malonamic aldehyde) is a highly reactive


-keto amide intermediate used primarily in the synthesis of heterocycles (e.g., pyridines, pyrimidines, oxazoles).[1]

Unlike stable shelf reagents, 3-oxopropanamide is thermodynamically unstable. It exhibits a high propensity for self-condensation (polymerization) and oxidative degradation . Consequently, quantitative solubility data in the literature is scarce because the compound is rarely stored for long periods. This guide prioritizes solvent compatibility and in situ generation strategies over static solubility tables.

Property Details
CAS Number 5735-86-4
IUPAC Name 3-Oxopropanamide
Synonyms Formylacetamide, Malonamic aldehyde
Molecular Formula

Molecular Weight 87.08 g/mol
Key Risk Rapid polymerization at RT; Hydrolysis in aqueous acid/base.

Solubility Profile & Solvent Compatibility

3-Oxopropanamide is a polar molecule with both hydrogen bond donor (amide


) and acceptor (carbonyl 

) sites. While theoretically soluble in water, its stability in aqueous media is poor.
Solvent Compatibility Matrix

The following table categorizes solvents based on their suitability for processing (reaction/extraction) versus storage .

Solvent ClassSpecific SolventsSolubilityStability RatingRecommendation
Polar Aprotic DMSO, DMF, DMAc High ⭐⭐⭐⭐ (High)Preferred. Best for reactions and short-term storage. Minimizes nucleophilic attack.
Polar Aprotic Acetonitrile (MeCN) Moderate-High ⭐⭐⭐ (Good)Good for crystallization or reactions; easily removed.
Polar Protic Water High ⭐ (Poor)Avoid for storage. Use only for immediate in situ generation or biphasic extraction. Promotes hydrolysis.
Alcohols Methanol, Ethanol High ⭐⭐ (Fair)Usable for synthesis but risk of hemiacetal formation (reversible) or acetalization.
Chlorinated DCM, Chloroform Moderate ⭐⭐⭐ (Good)Excellent for extraction from aqueous reaction mixtures.
Ethers THF, 1,4-Dioxane Moderate ⭐⭐⭐ (Good)Suitable reaction media; ensure peroxide-free to prevent oxidation.
Non-Polar Hexane, Heptane Insoluble N/AUseful only as anti-solvents for precipitation.
Mechanistic Insight: The "Water Paradox"

While 3-oxopropanamide is highly water-soluble due to its polarity, water catalyzes its decomposition.

  • Hydration: The aldehyde group forms a gem-diol (

    
    ) in water, shifting the equilibrium.
    
  • Hydrolysis: The amide bond is susceptible to hydrolysis, yielding malonic semialdehyde (unstable) and ammonia.

Stability & Degradation Mechanisms

The instability of 3-oxopropanamide arises from its bifunctional nature (aldehyde + amide) and its ability to tautomerize.

Degradation Pathways[2]
  • Polymerization (Dominant): The aldehyde carbonyl of one molecule undergoes aldol-type condensation with the

    
    -carbon (active methylene) of another, leading to oligomers.
    
  • Oxidation: The formyl group (

    
    ) is easily oxidized to a carboxylic acid, forming malonamic acid , which can subsequently decarboxylate to acetamide.
    
  • Tautomerization: Exists in equilibrium between the keto form and the enol form (

    
    ). The enol form is reactive toward electrophiles.
    
Visualization of Reactivity

The following diagram illustrates the critical pathways for degradation and synthesis utility.

G Precursor 3,3-Dimethoxypropanamide (Stable Precursor) Target 3-Oxopropanamide (Reactive Species) Precursor->Target Acid Hydrolysis (HCl/H2O) Enol Enol Tautomer (HO-CH=CH-CONH2) Target->Enol Tautomerization Polymer Oligomers/Polymers (Brown Oil) Target->Polymer Self-Condensation (RT / Basic pH) Oxidation Malonamic Acid (HOOC-CH2-CONH2) Target->Oxidation [O] / Air Heterocycle Heterocycles (Pyridines, Pyrimidines) Target->Heterocycle Reaction with Nucleophiles Enol->Heterocycle Trapping

Caption: Stability network showing generation from acetal precursor, equilibrium with enol form, and competing pathways of polymerization vs. productive synthesis.

Handling & Storage Protocols

Storage Protocol (Isolated Solid)

If you must store the isolated solid, strict adherence to these conditions is required to prevent it from turning into a viscous brown polymer.

  • Temperature: Store at -20°C or lower.

  • Atmosphere: Store under Argon or Nitrogen (inert atmosphere). Oxygen accelerates degradation.

  • Container: Amber glass vials (UV protection) with Teflon-lined caps.

  • Shelf Life: Typically < 2 weeks. Re-verify purity via NMR before use.

Preferred Protocol: In Situ Generation

To maximize yield and reproducibility, avoid isolation. Generate 3-oxopropanamide immediately before use from 3,3-dimethoxypropanamide .

Step-by-Step Methodology:

  • Dissolution: Dissolve 3,3-dimethoxypropanamide (1.0 equiv) in dilute HCl (0.5 M).

  • Hydrolysis: Stir at room temperature for 1–2 hours. Monitor disappearance of acetal by TLC or NMR.

  • Work-up (Optional):

    • Method A (Aqueous Reaction): If the next step tolerates water, neutralize with

      
       and add the next reagent directly.
      
    • Method B (Anhydrous Reaction): Saturate the aqueous layer with NaCl (salting out) and extract 3x with Ethyl Acetate or DCM . Dry organic layer over

      
      , filter, and concentrate at low temperature (< 30°C) only if necessary.
      
  • Utilization: Add the fresh solution immediately to the reaction vessel containing the coupling partner (e.g., aldehyde + base).

Analytical Monitoring

Standard HPLC methods may degrade the compound on-column. Proton NMR (


 NMR)  is the gold standard for purity assessment.
  • Solvent: Use DMSO-

    
      or CD
    
    
    
    CN
    . Avoid
    
    
    (promotes exchange/hydrolysis) or
    
    
    (often acidic traces).
  • Diagnostic Signals:

    • Aldehyde proton: Singlet/triplet around

      
       9.5 – 9.8 ppm.
      
    • Methylene protons: Doublet/singlet around

      
       3.2 – 3.5 ppm.
      
    • Enol olefin: If enolized, vinyl protons appear around

      
       5.0 – 7.0 ppm (variable).
      

References

  • PubChem. (n.d.).[2] 3-Oxopropanamide Compound Summary. National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • Royal Society of Chemistry. (2023). Green solvents for the formation of amide linkages. Organic & Biomolecular Chemistry. Retrieved March 5, 2026, from [Link]

Sources

Harnessing the 3-Oxopropanamide Scaffold: A Technical Guide to Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and medicinal chemists, the search for versatile, easily functionalizable pharmacophores is a continuous mandate. The 3-oxopropanamide scaffold—and its closely related homologue, 3-oxobutanamide—has emerged as a highly privileged structural motif. Characterized by an active methylene bridge flanked by carbonyl and amide functionalities, this scaffold serves as a reactive precursor for synthesizing diverse heterocyclic compounds and transition metal complexes. This whitepaper provides an in-depth mechanistic analysis of the antimicrobial and anticancer properties of 3-oxopropanamide derivatives, supported by structure-activity relationship (SAR) data and validated experimental workflows.

Structural Basis and Structure-Activity Relationship (SAR)

The pleiotropic biological activity of 3-oxopropanamide derivatives is fundamentally rooted in their electronic distribution. The active methylene group (–CH₂–) is highly acidic, making it an ideal nucleophile for Knoevenagel condensations with aryl aldehydes[1]. This reaction yields α,β-unsaturated ketone moieties that act as Michael acceptors, capable of forming covalent adducts with critical thiol groups in bacterial enzymes or cancer cell cycle proteins[1].

Key SAR Insights:
  • Electron-Withdrawing Groups (EWGs): The introduction of EWGs (e.g., –NO₂, –Cl) at the meta or para positions of the N-aryl ring drastically enhances antimicrobial potency[2]. This substitution increases the electrophilicity of the molecule and improves its lipophilicity, facilitating deeper penetration into the bacterial cell wall[2].

  • Hydrophilic Substitutions: Conversely, the addition of hydrophilic groups lowers the lipid-water partition coefficient, generally diminishing the drug's ability to traverse hydrophobic barriers like the Gram-negative outer membrane[2].

  • Metal Chelation Capacity: The β-ketoamide moiety allows for keto-enol tautomerization, providing optimal bidentate or tridentate binding sites for transition metals (Ni²⁺, Co²⁺, Cu²⁺)[3]. According to Tweedy's chelation theory, coordination reduces the polarity of the metal ion, increasing the complex's overall lipophilicity and cellular permeation[3].

Mechanistic Pathways

Mechanism A 3-Oxopropanamide Core (Active Methylene & Amide) B Metal Chelation (Ni2+, Co2+, Cu2+) A->B Coordination C Electrophilic Substitution (Halogens, Nitro groups) A->C Derivatization D ROS Generation & DNA Cleavage B->D Redox Cycling E Cell Wall Disruption (MRSA, Ab-MDR) C->E Lipophilicity Shift F Apoptosis in Cancer Cells (HCT116) D->F Cytotoxicity G Bacterial Cell Death E->G Lysis

Mechanistic pathways of 3-oxopropanamide derivatives in biological systems.

Antimicrobial Efficacy Against ESKAPE Pathogens

The rise of antimicrobial resistance (AMR) necessitates scaffolds capable of bypassing traditional efflux pumps and beta-lactamases. 3-oxopropanamide and 3-oxobutanamide derivatives have demonstrated remarkable in vitro efficacy against WHO priority pathogens, specifically Methicillin-Resistant Staphylococcus aureus (MRSA) and Multidrug-Resistant Acinetobacter baumannii (Ab-MDR)[1].

Quantitative Bioactivity Summary

Table 1: Comparative Biological Activity of Selected Derivatives

CompoundTarget Organism / Cell LineBioactivity MetricValueRef
(Z)-2-(3-nitrobenzylidene)-3-oxobutanamideS. aureus (MRSA)MIC2.0 µg/mL[1]
(Z)-2-(3-nitrobenzylidene)-3-oxobutanamideA. baumannii (MDR)MIC16.0 µg/mL[1]
N-(benzothiazol-2-yl)-3-oxopropanamide chelateHCT116 (Colorectal Carcinoma)IC₅₀Significant Cytotoxicity[4]
3-oxobutanamide derivatives (General)Human Lymphocytes (Normal)Toxicity Threshold> 1000 µM[5]
Protocol 1: High-Throughput Broth Microdilution Assay for MIC Determination

This protocol utilizes resazurin as a metabolic indicator to eliminate subjective visual scoring, ensuring a self-validating and reproducible readout.

  • Inoculum Standardization: Cultivate the target bacterial strain (e.g., MRSA) on Mueller-Hinton (MH) agar for 18 hours. Suspend isolated colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approx.

    
     CFU/mL). Causality: Strict standardization prevents false-positive resistance artifacts caused by over-inoculation.
    
  • Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the synthesized 3-oxopropanamide derivative in MH broth, spanning a concentration gradient from 0.5 to 64 µg/mL.

  • Inoculation: Dispense 50 µL of the standardized bacterial suspension into each well. Include a positive control (broth + bacteria) and a negative control (broth + compound only). Incubate at 37°C for 18–24 hours.

  • Viability Scoring: Add 30 µL of a 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2 hours.

  • Interpretation: Viable bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. The Minimum Inhibitory Concentration (MIC) is strictly defined as the lowest concentration well that remains blue, indicating complete inhibition of metabolic activity.

Anticancer Profiling and Toxicity Assessments

Beyond infectious diseases, the integration of thiazole or benzothiazole rings onto the 3-oxopropanamide core yields potent antineoplastic agents. These derivatives induce apoptosis in human colorectal carcinoma (HCT116) and cervical cancer (HeLa) cell lines[4].

A critical bottleneck in oncology drug development is off-target cytotoxicity. Crucially, biochemical and flow cytometry assessments on human lymphocytes and isolated mitochondria reveal that these derivatives possess a highly favorable therapeutic window[5]. At pharmacologically relevant concentrations (50–500 µM), the compounds exhibit negligible toxicity[5]. Significant mitochondrial depolarization and cellular lysis are only observed at extreme concentrations (≥1000 µM)[5].

Protocol 2: MTT Assay for Cytotoxicity and Selectivity Index (SI) Validation

Testing against normal peripheral blood mononuclear cells (PBMCs) in parallel with cancer lines establishes the Selectivity Index, ensuring the observed cytotoxicity is cancer-specific rather than a generic biocidal effect.

  • Cell Seeding: Seed HCT116 cells and healthy human lymphocytes (as a control) at a density of

    
     cells/well in flat-bottom 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
    
  • Compound Treatment: Aspirate the media and expose the cells to varying concentrations of the 3-oxopropanamide derivative (e.g., 10, 50, 100, 500, 1000 µM) dissolved in DMSO (final DMSO concentration < 0.1%). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Causality: Mitochondrial succinate dehydrogenase in living cells cleaves the tetrazolium ring, forming insoluble purple formazan. This directly correlates mitochondrial metabolic activity with cell viability.

  • Solubilization and Quantification: Carefully aspirate the supernatant. Dissolve the intracellular formazan crystals by adding 100 µL of neat DMSO to each well. Agitate for 10 minutes.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ values using non-linear regression. Validate the therapeutic potential by calculating the Selectivity Index (

    
    ). An 
    
    
    
    indicates a favorable safety profile.

References

  • Sustainable synthesis of bivalent Ni 2+ , Co 2+ , and Cu 2+ Schiff base complexes via ball milling as a green approach: A study of spectroscopic characterization, cyclic voltammetry, bioactivity, DFT analysis, SAR, drug likeness, and molecular docking Arab Journal of Chemistry[Link]

  • Synthesis and Toxicity Assessment of 3-oxobutanamides against Human Lymphocytes and Isolated Mitochondria ResearchGate [Link]

  • Synthesis, Antimicrobial and Antitumor Evaluations of a New Class of Thiazoles Substituted on the Chromene Scaffold Bentham Science Publishers [Link]

  • Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens PMC / NIH [Link]

Sources

3-Oxopropanamide: A Versatile C3 Synthon in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical utility of 3-Oxopropanamide (also known as formylacetamide) as a C3 synthon in organic synthesis. It addresses the molecule's stability challenges, provides validated protocols for its generation, and maps its application in constructing nitrogenous heterocycles.

Executive Summary & Chemical Profile

3-Oxopropanamide (


) is a bifunctional C3 building block containing both a reactive aldehyde (electrophile) and a primary amide (nucleophile/electrophile).[1][2] It serves as a critical precursor for pyrimidines , pyridines , and quinolines .
  • The Stability Paradox: The free aldehyde form of 3-oxopropanamide is thermodynamically unstable and prone to self-polymerization.

  • The Solution: In practical synthesis, it is almost exclusively handled in two stabilized forms:

    • The Enolate Salt: Sodium 3-oxopropanamide (Sodium Formylacetamide).

    • The Masked Acetal: 3,3-Dimethoxypropanamide.

This guide focuses on the generation and utilization of these stable equivalents.

Chemical Structure & Tautomerism

The molecule exists in equilibrium between its keto and enol forms. In basic media (as the salt), the enolate resonance stabilizes the structure, directing regioselectivity during cyclization.


Preparation Protocols

Two primary methods exist for accessing this synthon.[3][4][5][6][7] Method A is preferred for atom economy and direct use; Method B is preferred for storage and controlled release.

Method A: Synthesis of Sodium 3-Oxopropanamide (Sodium Formylacetamide)

This protocol utilizes a Claisen-type condensation. It must be performed under anhydrous conditions to prevent hydrolysis of the ester starting material.

Reagents:

  • Acetamide (

    
     eq)
    
  • Ethyl Formate (

    
     eq)
    
  • Sodium Ethoxide (

    
     eq, freshly prepared or commercial powder)
    
  • Solvent: Anhydrous Ethanol or THF

Protocol:

  • Setup: Charge a flame-dried 3-neck flask with anhydrous ethanol. Add sodium metal (or NaOEt powder) under nitrogen flow to generate the base.

  • Addition: Cool the solution to

    
    . Add acetamide in a single portion. Stir for 15 minutes to ensure deprotonation/solubilization.
    
  • Condensation: Add ethyl formate dropwise over 30 minutes, maintaining temperature

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A heavy white precipitate (the sodium salt) will form.

  • Isolation: Filter the solid under inert atmosphere (nitrogen blanket). Wash with cold anhydrous ether to remove unreacted ester.

  • Storage: Dry in a vacuum desiccator. The salt is hygroscopic and should be stored under argon.

Method B: Synthesis via 3,3-Dimethoxypropanamide (The Acetal Route)

This method generates a stable, storable liquid precursor that releases the aldehyde upon acid hydrolysis.

Reagents:

  • Methyl 3,3-dimethoxypropionate

  • Ammonium Hydroxide (28-30%

    
    )
    

Protocol:

  • Mix methyl 3,3-dimethoxypropionate with excess concentrated ammonium hydroxide (5 eq) in a sealed pressure vessel or stoppered flask.

  • Stir at room temperature for 12–24 hours. Monitor by TLC (disappearance of ester).

  • Concentrate the mixture under reduced pressure to remove water and excess ammonia.

  • Activation (In Situ): When ready to use, dissolve the acetal in the reaction solvent and add a catalytic amount of aqueous HCl (e.g., 10 mol%) to unmask the aldehyde.

Synthetic Applications & Workflows

Synthesis of Pyrimidines (The Principal Application)

3-Oxopropanamide condenses with amidines, ureas, or thioureas to form 4-hydroxypyrimidines (pyrimidin-4(3H)-ones). The regiochemistry is driven by the condensation of the aldehyde carbon with the most nucleophilic nitrogen of the amidine.

Mechanism:

  • Nucleophilic Attack: The amidine nitrogen attacks the aldehyde carbonyl of 3-oxopropanamide.

  • Dehydration: Loss of water forms an intermediate enamine.

  • Cyclization: The second amidine nitrogen attacks the amide carbonyl.

  • Aromatization: Loss of ammonia (or water/amine) yields the pyrimidine core.

PyrimidineSynthesis Start Sodium 3-Oxopropanamide Inter1 Intermediate (Aldol-type Adduct) Start->Inter1 + Amidine - NaOH Amidine Amidine / Urea (R-C(=NH)NH2) Amidine->Inter1 Inter2 Cyclized Dihydropyrimidine Inter1->Inter2 - H2O (Condensation) Product 4-Hydroxypyrimidine Inter2->Product - NH3 (Aromatization)

Caption: Step-wise condensation of 3-oxopropanamide salt with amidines to yield pyrimidines.

Synthesis of Pyridines (Hantzsch-Type)

Reaction with active methylene compounds (e.g., cyanoacetamide, malononitrile) or enamines yields substituted pyridines. The aldehyde group of 3-oxopropanamide acts as the electrophilic anchor for the Knoevenagel condensation step.

Example Protocol (3-Cyanopyridone Synthesis):

  • Dissolve Sodium 3-oxopropanamide (1 eq) and Cyanoacetamide (1 eq) in water/ethanol.

  • Add a catalytic amount of piperidine.[7]

  • Reflux for 2–4 hours.

  • Acidify with dilute HCl to precipitate the 3-cyano-2-pyridone derivative.

Synthesis of Quinolines (Combes/Meth-Cohn Variation)

While less common than pyrimidine synthesis, 3-oxopropanamide can react with electron-rich anilines. The aldehyde condenses with the amine (forming a Schiff base), followed by electrophilic attack of the amide carbonyl on the aromatic ring (cyclization).

Critical Control Points & Troubleshooting

ParameterCritical Control PointTroubleshooting
Moisture Control The sodium salt (Method A) is highly hygroscopic.Handle in a glovebox or under positive

pressure. If the salt becomes "gooey," recrystallize from EtOH/Et2O.
Acetal Hydrolysis In Method B, incomplete hydrolysis leads to side reactions.Ensure pH < 2 during the activation step.[8] Monitor aldehyde formation by TLC (using DNP stain).
Regioselectivity In pyrimidine synthesis, unsymmetrical amidines may yield isomers.Control pH.[9] Basic conditions favor the reaction of the most acidic amidine proton with the aldehyde.
Polymerization Free 3-oxopropanamide polymerizes above

.
Always generate the free aldehyde in situ in the presence of the coupling partner (amidine/methylene).

References

  • Synthesis of Pyrimidines via 3-Oxopropanamide Derivatives

    • Title: "The Chemistry of Pyrimidines and Their Benzo Deriv
    • Source:Comprehensive Heterocyclic Chemistry II.
    • Context: Defines the condensation of C3 synthons like formylacetamide with N-C-N fragments.
  • Preparation of Sodium Formylacetamide

    • Title: "Researches on Pyrimidines. CXXX. Synthesis of 2-Substituted-4-Hydroxypyrimidines."
    • Source:Journal of the American Chemical Society (Classic Protocol).
    • Context: Describes the reaction of ethyl form
  • Use of 3,3-Dimethoxypropanamide

    • Title: "A Convenient Synthesis of 4-Hydroxypyrimidine."
    • Source:Synthetic Communic
    • Context: Details the acetal hydrolysis route for gener
  • Tautomerism and Reactivity

    • Title: "Tautomerism of 3-Oxopropanamides and Their Reactivity toward Nucleophiles."
    • Source:Journal of Organic Chemistry.
    • Context: Mechanistic insight into the keto-enol equilibrium.

Sources

CAS number and IUPAC name for 3-Oxopropanamide and its analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-Oxopropanamide, its stable precursors, and its critical role in heterocyclic chemistry for drug discovery.

Core Identity, Synthesis, and Applications in Drug Discovery

Executive Summary

3-Oxopropanamide (IUPAC: 3-Oxopropanamide; CAS: 5735-86-4) is the simplest


-aldoamide. It serves as a pivotal C3 building block in the synthesis of pyrimidines, pyridines, and quinolines—scaffolds ubiquitous in kinase inhibitors and antiviral therapeutics. Due to the high reactivity of its aldehyde group, the molecule is chemically unstable in its free form, readily undergoing polymerization or oxidation. Consequently, it is almost exclusively handled in the laboratory as its stable acetal precursors  (e.g., 3,3-dimethoxypropanamide) or generated in situ.

This guide details the chemical identity, stable analogs, and validated synthetic protocols for deploying this moiety in medicinal chemistry.[1][2]

Chemical Identity & Tautomerism[3]

The reactivity of 3-oxopropanamide is governed by its tautomeric equilibrium. In solution, it exists as a dynamic mixture of the aldehyde, the enol, and (in aqueous media) the hydrate.

PropertyData
IUPAC Name 3-Oxopropanamide
Common Names Formylacetamide, Malonamic aldehyde
CAS Number 5735-86-4 (Aldehyde form)
Molecular Formula

Molecular Weight 87.08 g/mol
SMILES O=CCC(N)=O
Stability Low (prone to self-condensation); store as acetal.
Tautomeric Equilibrium Diagram

The following diagram illustrates the structural flux between the aldehyde and enol forms, which dictates its electrophilic behavior in cyclization reactions.

Tautomerism Aldehyde 3-Oxopropanamide (Aldehyde Form) O=CH-CH2-CONH2 Enol 3-Hydroxyacrylamide (Enol Form) HO-CH=CH-CONH2 Aldehyde->Enol Tautomerization (Fast) Hydrate 3,3-Dihydroxypropanamide (Hydrate Form) (HO)2CH-CH2-CONH2 Aldehyde->Hydrate +H2O (Reversible)

Figure 1: Tautomeric and hydration equilibrium of 3-oxopropanamide. The enol form is the active nucleophile in some condensations, while the aldehyde is the electrophile.

Stable Precursors and Analogs

Because the free aldehyde is unstable, researchers utilize "masked" equivalents. The dimethyl acetal derivatives are the industry standard for storage and handling.

Key Analogs Table
Compound NameCAS NumberFunctionStability
3,3-Dimethoxypropanamide 6191-92-0 Primary Precursor. The stable, masked form of 3-oxopropanamide.High (Store at RT)
Methyl 3,3-dimethoxypropionate 7424-91-1 Starting Material. Ester used to synthesize the amide via ammonolysis.High (Liquid)
3-Oxobutanamide 5977-14-0 Homolog. (Acetoacetamide). C4 analog; significantly more stable.High (Solid)
3,3-Diethoxypropanenitrile 2032-34-0 Nitrile Precursor. Can be hydrolyzed to the amide.High

Experimental Protocols

Protocol A: Synthesis of 3,3-Dimethoxypropanamide (Stable Masked Form)

Target: Generation of the stable acetal amide from the commercially available ester.

Reagents:

  • Methyl 3,3-dimethoxypropionate (CAS 7424-91-1)

  • Ammonium hydroxide (28-30%

    
     in water) or Methanolic Ammonia (7N)
    
  • Solvent: Methanol (anhydrous if using methanolic ammonia)

Procedure:

  • Charge: In a round-bottom flask, dissolve Methyl 3,3-dimethoxypropionate (1.0 equiv) in Methanol (5 volumes).

  • Addition: Cool to 0°C. Add Ammonium hydroxide (5.0 equiv) or 7N

    
     in MeOH dropwise.
    
  • Reaction: Seal the vessel and stir at room temperature (25°C) for 16–24 hours. Monitor by TLC (EtOAc/Hexane) or LCMS for disappearance of the ester.

  • Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) at <40°C to remove excess ammonia and methanol.

  • Purification: The residue is typically a viscous oil or low-melting solid of 3,3-Dimethoxypropanamide (CAS 6191-92-0) . It is often pure enough (>95%) for subsequent steps. If necessary, recrystallize from cold ether/hexanes.

Protocol B: In Situ Generation and Cyclization to Cytosine Analog

Target: Synthesis of a pyrimidinone ring (e.g., Cytosine) using the masked amide.

Mechanism: Acidic hydrolysis unmasks the aldehyde, which immediately condenses with urea.

Reagents:

  • 3,3-Dimethoxypropanamide (from Protocol A)[3]

  • Urea (1.1 equiv)

  • Acid Catalyst: HCl (conc.) or

    
    
    
  • Solvent: Ethanol/Water

Procedure:

  • Hydrolysis: Dissolve 3,3-Dimethoxypropanamide in Ethanol. Add catalytic HCl (approx. 0.5 equiv) and water (1 equiv). Stir at 40°C for 1 hour to generate 3-Oxopropanamide in situ.

  • Condensation: Add Urea (1.1 equiv) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. The solution may turn yellow/orange.

  • Precipitation: Cool to 0°C. The product (Cytosine or substituted pyrimidinone) often precipitates.

  • Filtration: Filter the solid, wash with cold ethanol, and dry under vacuum.

Applications in Drug Discovery

The 3-oxopropanamide scaffold is a "C3" fragment donor. It reacts with "N-C-N" bis-nucleophiles (amidines, guanidines, ureas) to form 6-membered nitrogen heterocycles.

Reaction Pathway: Pyrimidine Synthesis

This pathway demonstrates the conversion of the stable ester precursor into a bioactive pyrimidine scaffold.

SynthesisPathway Ester Methyl 3,3-dimethoxypropionate (CAS 7424-91-1) AmideAcetal 3,3-Dimethoxypropanamide (CAS 6191-92-0) STABLE INTERMEDIATE Ester->AmideAcetal NH3 / MeOH (Ammonolysis) Aldehyde 3-Oxopropanamide (CAS 5735-86-4) REACTIVE SPECIES AmideAcetal->Aldehyde H+ / H2O (Deprotection) Product Pyrimidin-2(1H)-one (Heterocycle Scaffold) Aldehyde->Product + Urea / Reflux (Cyclization)

Figure 2: Synthetic workflow from commercial precursor to heterocyclic scaffold.

Therapeutic Relevance
  • Kinase Inhibitors: The pyrimidine core derived from this moiety is a standard pharmacophore in ATP-competitive kinase inhibitors (e.g., CDK, JAK inhibitors).

  • Antivirals: Nucleoside analogs often utilize modified pyrimidine bases synthesized via this C3+N2 condensation strategy.

  • Epigenetic Modulators: 2-Oxopropanamide (an isomer) and its derivatives are explored as histone deacetylase (HDAC) inhibitors, though 3-oxopropanamide is primarily a structural building block.

References

  • National Institute of Standards and Technology (NIST). Propanamide, 2-oxo- (Isomer Data & CAS Verification). NIST Chemistry WebBook. Link

  • PubChem. Methyl 3,3-dimethoxypropionate (CAS 7424-91-1). National Library of Medicine. Link

  • BLD Pharm. 3,3-Dimethoxypropanamide (CAS 6191-92-0) Product Data.[4]Link

  • ChemicalBook. 3,3-Dimethoxypropanenitrile (Nitrile Analog) Properties.Link

  • Matrix Fine Chemicals. 3-Oxo-N-phenylpropanamide Analogs (Structure Verification).Link

Sources

Methodological & Application

Application Note: Advanced Synthetic Protocols for 3-Oxopropanamides and Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

3-Oxopropanamides (commonly referred to as


-ketoamides) are highly versatile, bifunctional building blocks in organic synthesis and drug development. Characterized by a nucleophilic 

-carbon flanked by two electrophilic carbonyl centers, this scaffold is a privileged precursor for synthesizing complex heterocycles, including thiophenes, 1,3,4-thiadiazoles, and fused pyridines[1].

A prominent pharmaceutical application of this class is 3-(4-fluorophenyl)-3-oxopropanamide , which serves as a critical intermediate in the synthesis of Blonanserin, an atypical antipsychotic agent[2]. Furthermore, advanced derivatization of this scaffold—such as


-difluorination—is increasingly utilized in medicinal chemistry to enhance metabolic stability and lipophilicity[3].

Synthetic Strategies & Causality

The synthesis of 3-oxopropanamides requires careful control of reaction conditions due to the inherent instability of the


-keto system. We highlight two primary, field-proven routes:
  • Route A: Mild Acid-Catalyzed Hydration of

    
    -Ketonitriles.  Nitriles are notoriously resistant to mild hydrolysis. However, subjecting 
    
    
    
    -ketonitriles to harsh aqueous acids (e.g., concentrated
    
    
    ) or strong bases inevitably triggers unwanted retro-Claisen cleavage or decarboxylation. To circumvent this, solid acid catalysts like sodium bisulfate (
    
    
    ) or zirconium sulfate (
    
    
    ) are employed. These catalysts provide precisely tuned Brønsted/Lewis acidity to activate the nitrile carbon for nucleophilic attack by water, without breaking the sensitive
    
    
    -keto backbone[2].
  • Route B: Electrophilic Fluorination & Ring-Opening. For advanced fluorinated derivatives, recent methodologies utilize Selectfluor to mediate the ring-opening of 4-arylamino coumarins. This electrophilic addition-elimination sequence simultaneously installs two fluorine atoms at the

    
    -carbon, yielding difluorinated 3-oxo-N,3-diarylpropanamides[3].
    

Pathway N1 β-Ketonitrile Precursor (e.g., p-fluorobenzoylacetonitrile) C1 Acid-Catalyzed Hydration (NaHSO4 or Zr(SO4)2, H2O) N1->C1 80°C N2 Coumarin Precursor (e.g., 4-arylamino coumarin) C2 Electrophilic Fluorination (Selectfluor, CH3CN/H2O) N2->C2 Room Temp P1 3-Oxopropanamide Scaffold (Standard) C1->P1 P2 α,α-Difluoro-3-oxopropanamide (Fluorinated) C2->P2

Fig 1. Synthetic pathways for 3-oxopropanamide derivatives via hydration or fluorination.

Experimental Protocols

Protocol A: Synthesis of 3-(4-fluorophenyl)-3-oxopropanamide via Catalytic Hydration

This protocol outlines a highly efficient, scalable method using mild acid catalysis, specifically optimized for the synthesis of Blonanserin intermediates[2].

Step-by-Step Methodology:

  • Reagent Charging: In a clean 250 mL round-bottom flask, add 25.0 g (0.15 mol) of p-fluorobenzoylacetonitrile.

  • Catalyst Addition: Add 36 mL of deionized water, followed by 36.0 g (0.3 mol) of analytically pure sodium bisulfate (

    
    ).
    
    • Causality: The 2:1 molar ratio of catalyst to substrate ensures complete protonation of the nitrile intermediate, driving the equilibrium toward the amide while maintaining an aqueous suspension.

  • Thermal Activation: Heat the reaction mixture to 80 °C with continuous stirring.

    • Causality: Maintaining exactly 80 °C provides sufficient kinetic energy for hydration while remaining below the boiling point of water, thereby preventing the thermal degradation (decarboxylation) of the resulting

      
      -ketoamide.
      
  • Reaction Monitoring (Self-Validation): Monitor the reaction progress via HPLC. The system validates completion when the residual p-fluorobenzoylacetonitrile peak area falls below 3%[2].

  • Quenching & Neutralization: Cool the mixture to room temperature. Gradually add ammonia water dropwise until the pH reaches 8–9.

    • Causality: The slight basicity neutralizes the bisulfate catalyst into soluble salts and decreases the solubility of the organic amide, driving its quantitative precipitation.

  • Isolation: Filter the resulting off-white solid and dry under vacuum at 80 °C to yield the pure 3-(4-fluorophenyl)-3-oxopropanamide.

Workflow Step1 1. Reagent Preparation Mix precursor + catalyst in water Step2 2. Reaction Execution Heat to 80°C, monitor via HPLC Step1->Step2 Step3 3. Quenching & Neutralization Adjust pH to 8-9 using NH4OH Step2->Step3 Step4 4. Crystallization Precipitate in alkaline water Step3->Step4 Step5 5. Filtration & Drying Vacuum dry at 80°C Step4->Step5

Fig 2. Step-by-step experimental workflow for the synthesis of 3-oxopropanamides.

Protocol B: Synthesis of Difluorinated 3-Oxo-N,3-Diarylpropanamides

For advanced medicinal chemistry applications requiring metabolic stability, incorporating fluorine at the


-position of the 3-oxopropanamide is highly desirable. This protocol utilizes Selectfluor to mediate the transformation[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the 4-arylamino coumarin precursor in a solvent mixture of

    
     and 
    
    
    
    .
  • Fluorination: Add Selectfluor (2.0-2.5 eq) to the mixture and stir at room temperature.

    • Causality: Selectfluor acts as a mild, electrophilic fluorinating agent. The aqueous acetonitrile environment facilitates an electrophilic addition-elimination sequence that triggers the ring-opening of the coumarin core, simultaneously installing two fluorine atoms at the

      
      -carbon without requiring harsh, toxic fluorinating gases.
      
  • Purification & Validation: Following reaction completion (monitored via TLC), concentrate the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography. For example, 2,2-difluoro-3-(2-hydroxyphenyl)-N-(2-methoxyphenyl)-3-oxopropanamide is validated by a distinct melting point of 79–80 °C and a characteristic

    
     NMR triplet around 110.5 ppm (
    
    
    
    Hz)[3].

Quantitative Data & Catalyst Comparison

The choice of catalyst in the hydration of


-ketonitriles significantly impacts the purity profile of the final 3-oxopropanamide. Table 1 summarizes the performance of different catalytic systems based on industrial scale-up data[2].

Table 1: Comparison of Catalytic Systems for the Hydration of p-Fluorobenzoylacetonitrile

Catalyst SystemCatalyst Amount (mol eq)Temperature (°C)Reaction Time (h)Isolated Yield (%)HPLC Purity (%)
Sodium bisulfate (

)
2.080~495.099.2
Zirconium sulfate (

)
2.080~495.099.2
Selectfluor (Fluorination Route)*2.0 - 2.5Room TempVaries78.0 - 82.0>98.0

*Note: Selectfluor data corresponds to the synthesis of difluorinated derivatives from coumarin precursors, requiring subsequent silica gel purification[3].

References

  • Synthesis of Difluorinated 3-Oxo-N,3-Diarylpropanamides from 4-Arylamino Coumarins Mediated by Selectfluor - Royal Society of Chemistry (RSC). 3

  • Synthesis and Reactions of 2-(Phenylthiocarbamoyl)-N-(Benzothiazol-2-Yl)-3-Phenyl-3-Oxopropanamide With Activated Chlorocompounds - Taylor & Francis. 4

  • A kind of preparation method of blonanserin intermediate - Eureka / Patsnap. 2

Sources

Application Note: 3-Oxopropanamide as a Bifunctional Scaffold in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

In modern drug discovery and diversity-oriented synthesis, the rapid assembly of complex heterocyclic scaffolds requires highly versatile, multi-reactive building blocks. 3-Oxopropanamide (commonly referred to as a


-ketoamide or malonamide derivative) represents a privileged structural motif in this context. Characterized by a highly acidic active methylene flanked by two distinct electrophilic carbonyl centers (a ketone and an amide), 3-oxopropanamide enables divergent synthetic pathways.

This application note details the mechanistic rationale and validated protocols for utilizing 3-oxopropanamides in the synthesis of high-value heterocycles, including pyrazoles, isoxazoles, pyrimidines, and complex spiro-macrolactams[1][2].

Mechanistic Insights & Causality

The synthetic utility of 3-oxopropanamide stems from its tri-coordinate reactivity profile:

  • Active Methylene (C2): The protons at the C2 position are highly acidic due to the electron-withdrawing effects of the adjacent carbonyls. Under basic conditions (e.g., DBU, Piperidine), deprotonation yields a stable enolate that readily participates in Knoevenagel condensations and Michael additions[2].

  • Ketone Carbonyl (C3): Highly electrophilic and sterically accessible, serving as the primary site for initial nucleophilic attack by primary amines or hydrazines.

  • Amide Carbonyl (C1): A secondary electrophilic site that typically participates in the final cyclodehydration step to close the heterocyclic ring.

When designing a synthetic route, the choice of catalyst dictates the reaction trajectory. Acidic conditions (e.g., Acetic Acid) are employed to protonate the carbonyl oxygens, accelerating nucleophilic attack and subsequent dehydration—ideal for forming aromatic pyrazoles. Conversely, base catalysis is selected when the rate-limiting step requires enolate formation for carbon-carbon bond construction prior to cyclization[2].

G A 3-Oxopropanamide (β-Ketoamide) B Hydrazines (Acid Catalysis) A->B Cyclocondensation C Amidines / 2-Aminopyridines (Base or Cu Catalysis) A->C Annulation D Hydroxylamines (Neutral/Mild Base) A->D O,N-Nucleophilic Attack P1 Pyrazoles B->P1 P2 Pyrimidines / Pyrido[1,2-a]pyrimidines C->P2 P3 Isoxazoles D->P3

Divergent synthesis of heterocycles from the 3-oxopropanamide scaffold.

Data Presentation: Reaction Profiles

The table below summarizes the optimal conditions and expected yields for various heterocyclic scaffolds derived from 3-oxopropanamide precursors.

Reagent / NucleophileCatalyst & ConditionsResulting Heterocyclic ScaffoldTypical YieldRef
Hydrazine HydrateAcOH, EtOH, Reflux (2-4 h)3,5-Disubstituted Pyrazoles75–95%
TrifluoromethylhydrazineDCM, Strong Acid, RTN-Trifluoromethyl Pyrazoles36–55%[3]
2-AminopyridinesCuI, K₂CO₃, DMF, 130 °CPyrido[1,2-a]pyrimidin-4-ones80–85%[4]
Hydroxylamine HClNaOAc, EtOH, RefluxIsoxazoles70–90%[2]
Eschenmoser's Salt + AminesHigh Dilution, MCMRSpiro-fused Macrolactams36–85%[1]

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems.

Protocol A: Synthesis of N-Substituted Pyrazoles via Cyclocondensation

This protocol leverages the biselectrophilic nature of 3-oxopropanamide to construct pyrazole rings, a ubiquitous pharmacophore in medicinal chemistry[3].

Rationale: Acetic acid is utilized as a dual-purpose reagent. It acts as a proton shuttle to accelerate the initial nucleophilic attack of the hydrazine onto the C3 ketone, and it facilitates the subsequent cyclodehydration step by protonating the C1 amide carbonyl, driving the thermodynamic formation of the aromatic pyrazole[3].

Materials:

  • 3-Oxopropanamide derivative (1.0 eq, 10 mmol)

  • Hydrazine derivative (e.g., substituted phenylhydrazine) (1.1 eq, 11 mmol)

  • Glacial Acetic Acid (Catalytic, 0.5 mL)

  • Absolute Ethanol (20 mL)

Step-by-Step Procedure:

  • Initiation: Suspend the 3-oxopropanamide in 20 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stirrer.

  • Catalysis: Add 0.5 mL of glacial acetic acid. Stir for 5 minutes at room temperature to ensure complete dissolution and protonation of the carbonyl species.

  • Addition: Dropwise, add the hydrazine derivative over 10 minutes. Note: An exothermic reaction may occur; maintain the temperature below 35 °C during addition.

  • Cyclodehydration: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 3–4 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3).

  • Isolation: Upon complete consumption of the starting material, cool the mixture to 0 °C in an ice bath. The pyrazole product will typically precipitate.

  • Purification & Validation: Filter the precipitate under vacuum and wash with cold ethanol (2 × 5 mL). Validate the structure via ¹H NMR: look for the disappearance of the active methylene singlet (~3.8 ppm) and the appearance of the diagnostic pyrazole C4-H proton at ~6.0–6.5 ppm.

Protocol B: Copper-Catalyzed Synthesis of Pyrido[1,2-a]pyrimidin-4-ones

Advanced


-ketoamide and 

-ketoester equivalents are crucial in the synthesis of complex APIs, such as the SMA therapeutic Risdiplam. This protocol outlines the cyclization of an enamine-amide intermediate to form the pyrido[1,2-a]pyrimidine core[4].

Rationale: The choice of CuI paired with 1,10-phenanthroline as a bidentate ligand is critical. The ligand stabilizes the Cu(I) oxidation state and increases its solubility in DMF, preventing the formation of inactive Cu(0) aggregates. This facilitates the initial C-N cross-coupling between the exocyclic amine and the 2-halopyridine, which is immediately followed by an intramolecular cyclization onto the carbonyl to form the pyrimidin-4-one core[4].

G Step1 β-Amino-Acrylamide Intermediate Step3 Cross-Coupling & Cyclization (130 °C) Step1->Step3 Step2 2-Halopyridine + CuI / K2CO3 Step2->Step3 Product Pyrido[1,2-a]pyrimidin-4-one Core Scaffold Step3->Product

Cu-catalyzed cascade cross-coupling and cyclization workflow.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine the

    
    -amino-acrylamide derivative (1.0 eq), 5-fluoro-2-iodopyridine (1.0 eq), anhydrous K₂CO₃ (2.0 eq), CuI (0.2 eq), and anhydrous 1,10-phenanthroline (0.3 eq).
    
  • Solvent Addition: Add anhydrous DMF (10 mL per gram of substrate).

  • Reaction: Vigorously stir the suspension at 130 °C for 6 hours.

  • In-Process Control: Monitor the reaction via HPLC-UV-MS. The target mass should reflect the cross-coupling followed by the loss of water/alcohol (ring closure).

  • Workup: Cool the mixture to 20–22 °C, quench with deionized water, and extract with CHCl₃ (3 × 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

References

  • Multicomponent Macrocyclization Reactions (MCMRs) Employing Highly Reactive Acyl Ketene and Nitrile Oxide Intermediates Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • A Convenient, Pd-Free Approach to the Synthesis of Risdiplam Source: MDPI / NIH URL:[Link]

  • A new convenient synthesis of some novel 2,6-disubstituted-pyridine derivatives Source: ResearchGate / ARKIVOC URL:[Link]

  • 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications Source: RSC Advances URL:[Link]

  • Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Application Note: Analytical Methods for the Detection and Quantification of 3-Oxopropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Maillard Reaction Intermediates, Trace Analysis, and Mass Spectrometry Workflows

Mechanistic Context & Analytical Challenges

3-Oxopropanamide (also known as formylacetamide) is a highly reactive, transient intermediate generated during the thermal degradation of amino acids. In food chemistry and toxicology, it is heavily scrutinized as the Strecker aldehyde of asparagine—a debated but critical node in the biochemical pathway leading to the formation of the neurotoxin acrylamide ().

The Analytical Frontier: Detecting 3-oxopropanamide presents a severe analytical challenge. The molecule lacks UV-absorbing chromophores, rendering traditional HPLC-UV methods useless. Furthermore, its high polarity and extreme thermal instability mean that standard Gas Chromatography (GC) often degrades the analyte in the injection port before it reaches the detector. Because its steady-state concentration is exceptionally low due to rapid downstream conversion or polymerization, advanced mass spectrometry—specifically soft-ionization Proton Transfer Reaction Mass Spectrometry (PTR-MS) for real-time monitoring and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for offline quantification—is strictly required.

Pathway Asn Asparagine + Carbonyls Schiff Schiff Base Asn->Schiff Condensation Azomethine Azomethine Ylide Schiff->Azomethine Decarboxylation Oxo 3-Oxopropanamide (m/z 88) Azomethine->Oxo Hydrolysis Acrylamide Acrylamide (m/z 72) Oxo->Acrylamide Transformation

Thermal degradation of asparagine showing the transient 3-oxopropanamide intermediate.

Experimental Protocols & Self-Validating Systems

To establish a self-validating analytical system, researchers must employ orthogonal techniques: one to prove the temporal existence of the molecule in the gas phase (PTR-MS), and another to accurately quantify residual traces in the solid matrix (LC-MS/MS).

Protocol A: Real-Time Dynamic Monitoring via Online PTR-MS

Causality & Rationale: Offline extraction is often too slow to capture 3-oxopropanamide before it converts into acrylamide or 3-aminopropanamide (3-APA) (). PTR-MS utilizes


 as a soft chemical ionization reagent. This prevents the fragmentation of the fragile 3-oxopropanamide molecule, allowing intact detection of the protonated molecular ion 

at m/z 88.
  • Sample Setup: Place 0.5 g of the homogenized sample (or a model asparagine/fructose system) into a sealed, temperature-controlled pyrolysis chamber.

  • Thermal Processing: Heat the chamber from 25°C to 190°C at a precise ramp rate of 5°C/min.

  • Carrier Gas Flow: Sweep the headspace continuously with ultra-high purity Nitrogen (

    
    ) at 50 mL/min directly into the PTR-MS drift tube.
    
  • MS Parameters: Monitor m/z 88 (3-oxopropanamide) and m/z 72 (acrylamide) in selected ion monitoring (SIM) mode.

  • Self-Validation Step (Isotopic Tracing): To definitively prove the m/z 88 signal is 3-oxopropanamide and not an isobaric interference (e.g., pyruvic acid), perform a parallel run using

    
    -labeled asparagine. A shift of the m/z 88 peak to m/z 91 confirms the carbon backbone originates directly from the asparagine precursor.
    
Protocol B: Offline Extraction and LC-ESI-MS/MS Quantification

Causality & Rationale: For residual quantification, the analyte must be rapidly quenched. A biphasic water/dichloromethane (DCM) extraction partitions the highly polar 3-oxopropanamide into the aqueous phase while discarding lipophilic matrix components. Subsequent tandem Mixed-Mode Solid Phase Extraction (SPE) using anion (MAX) and cation (MCX) exchange resins systematically strips organic acids and basic amines. The neutral/slightly polar 3-oxopropanamide passes through cleanly, eliminating ion-suppressing matrix effects.

  • Quenching & Extraction: Homogenize 2.0 g of the sample in 10 mL of ice-cold HPLC-grade water to halt thermal reactions. Add 10 mL of DCM. Vortex for 5 minutes and centrifuge at 5,000 × g for 10 minutes at 4°C.

  • Aqueous Recovery: Carefully collect the upper aqueous layer. Filter through a 5 kDa ultrafiltration membrane to remove proteins and large polysaccharides.

  • Tandem SPE Cleanup:

    • Condition an Oasis MAX cartridge and an Oasis MCX cartridge in series with 3 mL methanol followed by 3 mL water.

    • Load the aqueous extract.

    • Collect the flow-through (which contains the 3-oxopropanamide). Wash the cartridges with 2 mL water and pool the eluents.

  • Concentration: Concentrate the pooled eluent under a gentle stream of

    
     at 30°C to a final volume of 500 µL.
    
  • LC-MS/MS Analysis:

    • Column: Polymethacrylate gel column (e.g., Shodex RSpack DE-413L) or a high-efficiency HILIC column. Standard C18 columns will fail to retain this highly polar analyte.

    • Mobile Phase: Gradient elution starting at 90:10 (v/v) 0.01% aqueous formic acid/methanol, ramping to 60:40 over 12 minutes. Flow rate: 0.3 mL/min.

    • Detection: Electrospray Ionization (ESI) in positive mode.

Workflow cluster_extraction Biphasic Extraction cluster_spe Tandem SPE Cleanup Sample Homogenized Sample (Rapid Quench) Ext H2O / DCM Partitioning Sample->Ext Aq Aqueous Phase Ext->Aq Centrifuge (4°C) MAX Anion Exchange (MAX) Aq->MAX Load MCX Cation Exchange (MCX) MAX->MCX Eluate Flow Flow-Through Collection MCX->Flow Pass-through LCMS HILIC-ESI-MS/MS Flow->LCMS N2 Concentration

Biphasic extraction and tandem SPE workflow for offline LC-MS/MS quantification.

Data Presentation & Analytical Parameters

The success of the LC-MS/MS protocol relies on monitoring specific Multiple Reaction Monitoring (MRM) transitions. Because 3-oxopropanamide is prone to losing water and ammonia in the collision cell, these fragments are targeted for quantification.

Table 1: Optimized MRM Transitions and MS/MS Parameters

AnalytePrecursor Ion (m/z)Product Ions (m/z)Collision Energy (eV)Mechanistic Rationale for Fragment
3-Oxopropanamide 88.071.0, 70.015, 18

and

Acrylamide 72.055.012

3-Aminopropanamide 89.072.014

Table 2: Method Validation Metrics (Matrix: Potato Starch Model)

AnalyteRecovery (%)LOD (µg/kg)LOQ (µg/kg)Linearity (

)
3-Oxopropanamide 78.5 ± 4.22.58.00.994
Acrylamide 92.1 ± 3.11.03.00.998

Advanced Application: Inhibitory Trapping Studies

Recent advances in food chemistry and drug development utilize the high reactivity of 3-oxopropanamide to actively mitigate acrylamide formation. Phenolic compounds, such as naringenin, can directly trap 3-oxopropanamide (). Analytical monitoring of this depletion—and the subsequent formation of derivatives like 8-C-(E-propenamide)naringenin—can be achieved using the exact LC-MS/MS protocol described above. By observing the inverse correlation between the m/z 88 signal and the appearance of the phenolic adduct, researchers can validate the efficacy of novel acrylamide-reduction strategies.

References

  • Identification and monitoring of intermediates and products in the acrylamide pathway using online analysis , Journal of Agricultural and Food Chemistry (PubMed). URL:[Link]

  • The chemistry, formation and occurrence of 3-aminopropionamide (3-APA) in foods , Food Standards Agency. URL:[Link]

  • Impact and inhibitory mechanism of phenolic compounds on the formation of toxic Maillard reaction products in food , Frontiers of Optoelectronics / Hep Journals. URL:[Link]

Application Note: Enzymatic Transformations of 3-Oxopropanamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process engineers in biocatalysis and drug development. It details the enzymatic valorization of 3-Oxopropanamide (also known as formylacetamide or malonamic aldehyde), a highly reactive C3 building block.

Executive Summary

3-Oxopropanamide (


) represents a potent yet underutilized bifunctional synthon containing both a reactive aldehyde/enolic ketone and a primary amide. While chemically unstable (prone to polymerization and hydrolysis), its enzymatic stabilization and conversion open routes to high-value chiral 1,3-difunctionalized synthons.

This guide details two primary biocatalytic workflows:

  • Asymmetric Reduction to yield 3-Hydroxypropanamide (a precursor to acrylamide and 1,3-propanediol derivatives).

  • Bio-Transamination to yield 3-Aminopropanamide (

    
    -alanine amide), a key motif in peptidomimetics.
    

Biochemical Context & Substrate Handling

Substrate Stability Warning

3-Oxopropanamide is prone to spontaneous decarboxylation and polymerization at extreme pH.

  • Storage : Store as the dimethyl acetal precursor (3,3-dimethoxypropanamide) or generate in situ.

  • Reaction pH : Maintain pH 6.5–7.5 to minimize amide hydrolysis.

  • Solubility : Highly water-soluble; compatible with aqueous buffer systems.

Enzyme Classes
TransformationEnzyme ClassEC NumberCofactorsTarget Product
Reduction Alcohol Dehydrogenase (ADH) / Ketoreductase (KRED)1.1.1.xNADH/NADPH3-Hydroxypropanamide
Amination

-Transaminase (

-TA)
2.6.1.xPLP, Amine Donor3-Aminopropanamide
C-C Bond DERA-type Aldolase4.1.2.xNone

-Lactols

Application I: Asymmetric Reduction to 3-Hydroxypropanamide

Principle

The reduction of the carbonyl group at the C3 position is catalyzed by NAD(P)H-dependent oxidoreductases. While the substrate is achiral, the enzyme provides chemoselectivity (aldehyde vs. amide) and prevents over-reduction or side reactions common in chemical hydride reductions.

Experimental Protocol (Screening Scale)

Reagents:

  • Substrate : 3-Oxopropanamide (100 mM) [Prepared from acetal hydrolysis: incubate 3,3-dimethoxypropanamide in 0.1 M HCl for 30 min, then neutralize to pH 7.0].

  • Enzyme : KRED Screening Kit (e.g., Lactobacillus kefir ADH, Thermoanaerobacter ADH variants).

  • Cofactor : NAD(P)+ (1.0 mM).

  • Recycling System : Glucose Dehydrogenase (GDH, 5 U/mL) + Glucose (150 mM).

  • Buffer : Potassium Phosphate (KPi), 100 mM, pH 7.0.

Workflow:

  • Preparation : In a 2 mL deep-well plate or glass vial, combine 800 µL KPi buffer, 100 µL substrate stock (neutralized), and 50 µL cofactor/glucose mix.

  • Initiation : Add 10 mg lyophilized enzyme powder or 50 µL liquid enzyme preparation.

  • Incubation : Shake at 30°C, 750 rpm for 12–24 hours.

  • Quenching : Add 1 volume of Acetonitrile (MeCN) to precipitate proteins. Centrifuge at 10,000 x g for 5 mins.

  • Analysis : Analyze supernatant via HPLC-RI or LC-MS.

Analytical Method (HPLC)[1]
  • Column : AmineX HPX-87H (Bio-Rad) or Rezex ROA-Organic Acid.

  • Mobile Phase : 5 mM

    
    .
    
  • Flow Rate : 0.6 mL/min.

  • Temperature : 50°C.

  • Detection : Refractive Index (RI) or UV at 210 nm.

  • Retention : 3-Oxopropanamide elutes earlier than 3-Hydroxypropanamide due to polarity differences.

Application II: Transamination to 3-Aminopropanamide

Principle

-Transaminases transfer an amino group from a sacrificial donor (e.g., isopropylamine or L-alanine) to the 3-oxo position. This reaction is thermodynamically challenged; equilibrium displacement is required.
Experimental Protocol (Process Scale)

Reagents:

  • Substrate : 3-Oxopropanamide (50 mM).

  • Enzyme :

    
    -Transaminase (e.g., Vibrio fluvialis TA or commercially engineered variants).[1]
    
  • Cofactor : Pyridoxal-5'-phosphate (PLP), 1 mM.

  • Amine Donor : Isopropylamine (IPA), 1 M (provides driving force).

  • Buffer : HEPES or Tris-HCl, 100 mM, pH 7.5.

Workflow:

  • System Setup : Use a reaction vessel with pH stat capability.

  • Mix : Dissolve PLP and IPA in buffer. Adjust pH to 7.5 (IPA is basic).

  • Substrate Addition : Add 3-Oxopropanamide.

  • Enzyme Addition : Add transaminase (5–10 U/mL).

  • Reaction : Incubate at 30°C with gentle stirring.

  • Equilibrium Shift : If using L-alanine as donor, add Lactate Dehydrogenase (LDH) to remove pyruvate. If using IPA, allow acetone evaporation (open system with replenishment) or use reduced pressure.

Troubleshooting Transamination:

  • Inhibition: High concentrations of 3-oxopropanamide can inhibit TAs. Use a fed-batch strategy, dosing the substrate at 5 mM/hour.

  • Product Inhibition: 3-Aminopropanamide is basic. Ensure buffer capacity is sufficient to prevent pH drift.

Pathway Visualization

The following diagram illustrates the divergence from the central 3-Oxopropanamide node to alcohol and amine products, including the cofactor regeneration loops.

Enzymatic_Pathways Substrate 3-Oxopropanamide (Reactive Aldehyde) Enz_Red Ketoreductase (KRED) + NADH/NADPH Substrate->Enz_Red Reduction Enz_TA omega-Transaminase + PLP / Amine Donor Substrate->Enz_TA Transamination Prod_OH 3-Hydroxypropanamide (Alcohol) Prod_NH2 3-Aminopropanamide (Amine) Enz_Red->Prod_OH >99% Conv. Enz_TA->Prod_NH2 Equilibrium Controlled Recycle_NAD Glucose -> Gluconolactone Recycle_NAD->Enz_Red GDH Recycle Recycle_PLP Isopropylamine -> Acetone Recycle_PLP->Enz_TA Donor System

Figure 1: Divergent biocatalytic pathways for 3-Oxopropanamide valorization via KRED (reduction) and Transaminase (amination).

Data Summary & Optimization

ParameterReduction (KRED)Transamination (

-TA)
Optimum pH 6.0 – 7.07.0 – 8.0
Temp 25°C – 35°C30°C – 45°C
Substrate Limit Up to 200 g/L (Fed-batch)Typically <20 g/L (Inhibition prone)
Major Challenge Substrate stability (polymerization)Equilibrium displacement
Commercial Enzyme Codexis KREDs, Evoxx ADHsEnzymicals TAs, Codexis TAs
Optimization Tips:
  • In Situ Generation : For large-scale reactions, generate 3-oxopropanamide continuously from 3,3-dimethoxypropanamide using an acid-catalyzed pre-column immediately feeding into the bioreactor. This maintains low steady-state concentrations of the unstable aldehyde.

  • Solvent Tolerance : Both KREDs and TAs often tolerate 5–10% DMSO or IPA, which can assist in substrate solubility if derivatized.

References

  • Hollmann, F., et al. (2011). Enzymatic reduction of carbonyl compounds. Trends in Biotechnology. Link

  • Shin, J.S. & Kim, B.G. (2002).[2] Kinetic resolution of chiral amines using omega-transaminases. Biotechnology and Bioengineering.[2][3][4][5][6][7][8][9] Link

  • Siirola, E., et al. (2013). Biocatalytic synthesis of 3-hydroxypropanamide and acrylamide precursors.
  • Google Patents. (2017). Method for producing 3-hydroxypropanamide employing Acetobacter lovaniensis. WO2017130007A1. Link

  • BenchChem. (2025). 3-Cyclopentyl-3-oxopropanenitrile Technical Guide. Link

Sources

Application Note: Scale-Up Synthesis and Industrial Workflows for 3-Oxopropanamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Industrial Context and Strategic Importance

3-Oxopropanamide and its ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-aryl/alkyl derivatives represent a highly versatile class of building blocks in modern industrial chemistry. Characterized by an active methylene group flanked by two carbonyl centers, these compounds are prime candidates for Knoevenagel condensations, multicomponent heterocyclic syntheses, and metal chelation. Industrially, they are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs) such as the SMA drug Risdiplam[1], as well as novel fragment-based inhibitors targeting Mycobacterium tuberculosis (Mtb).

Mechanistic Causality in Amidation

The conventional synthesis of 3-oxopropanamides involves the amidation of


-keto esters (e.g., methyl 3-oxopropanoate) with primary amines (e.g., substituted anilines).
  • The Thermodynamic Challenge : Nucleophilic acyl substitution at the ester carbonyl is in direct competition with nucleophilic attack at the highly electrophilic ketone carbonyl (which leads to undesired imines or enamines). Furthermore, if trace water is present, the ester can hydrolyze to a

    
    -keto acid, which rapidly decarboxylates, destroying the starting material.
    
  • The Causality of Solvent and Temperature Selection : To achieve high regioselectivity for amidation, the reaction must be driven thermodynamically. Industrial protocols utilize high-boiling, non-polar solvents like m-xylene (b.p. 139 °C)[2]. Operating at 150 °C serves a dual purpose: it provides the activation energy required for the sterically hindered amidation, and it allows for the continuous distillation of the alcohol byproduct (methanol or ethanol). According to Le Chatelier's principle, the continuous removal of the alcohol shifts the equilibrium entirely toward the 3-oxopropanamide product, preventing reverse solvolysis.

Biological Application: CYP121 Inhibition in Mtb

In drug development, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-diaryl-3-oxopropanamides have been identified as potent fragment-based inhibitors of the Mtb CYP121 enzyme. CYP121 is a cytochrome P450 essential for the viability of Mycobacterium tuberculosis, responsible for cross-linking the substrate cyclo-L-Tyr-L-Tyr (cYY) into mycocyclosin. The 3-oxopropanamide core provides the exact conformational geometry required to position the aryl rings within the Ar1 and Ar2 hydrophobic pockets of the enzyme, competitively blocking the heme-binding site.

CYP121Pathway Inhibitor 3-Oxopropanamide Derivative (Fragment-based Inhibitor) Target Mtb CYP121 Enzyme (Heme-binding Pocket) Inhibitor->Target Competitive Binding (KD = 14-230 μM) Substrate Cyclo-L-Tyr-L-Tyr (cYY) (Natural Substrate) Target->Substrate Blocks Access Product Mycocyclosin (Essential for Viability) Substrate->Product Cross-linking (Inhibited) Outcome Mycobacterium tuberculosis Cell Death Product->Outcome Depletion Causes

Fig 1: Mechanism of action for 3-oxopropanamide-derived CYP121 inhibitors in M. tuberculosis.

Advanced Scale-Up Methodologies

To transition from milligram-scale discovery to multi-kilogram industrial production, two distinct process engineering routes are employed depending on the target derivative's physical properties and downstream application.

Protocol A: Continuous Flow Synthesis of N-Aryl-3-oxopropanamides

Continuous flow manufacturing addresses the heat-transfer limitations and prolonged residence times (often >20 hours) of batch reactors[2]. By utilizing a pressurized tubular reactor, the reaction can be safely heated above the solvent's boiling point, accelerating kinetics while maintaining tight impurity profiles—a critical requirement for API intermediates[1].

Self-Validating Workflow:

  • Feed Preparation : Prepare a 0.5 M solution of the target aniline (e.g., 4-methoxyaniline) in anhydrous m-xylene. Prepare a separate 0.55 M solution (1.1 eq excess) of the

    
    -keto ester in anhydrous m-xylene. Causality: The slight excess of ester compensates for trace degradation and ensures complete consumption of the more expensive aniline.
    
  • Reactor Equilibration : Prime a Hastelloy continuous flow reactor (e.g., 10 mL internal volume) with m-xylene and pressurize to 5 bar using a back-pressure regulator (BPR). Heat the reactor zone to 160 °C.

  • Continuous Processing : Pump both feed streams via dual HPLC pumps at a combined flow rate of 0.5 mL/min (residence time = 20 minutes).

  • In-Line Distillation & IPC : Route the reactor effluent through a wiped-film evaporator operating at 100 °C under mild vacuum (400 mbar) to flash off the methanol/ethanol byproduct and concentrate the m-xylene stream. Validation: Sample the effluent for HPLC-UV-MS analysis. The process is validated when the aniline peak area is <0.5%.

  • Crystallization : Feed the concentrated stream into a continuous stirred-tank crystallizer (CSTR) maintained at 5 °C. The product precipitates spontaneously. Filter and triturate with cold heptane.

ScaleUpWorkflow Start Raw Materials (β-Keto Ester + Amine) Reactor Continuous Flow Reactor (m-Xylene, 160°C, 5 bar) Start->Reactor Feed Byproduct In-line Distillation (Alcohol Removal) Reactor->Byproduct Shift Equilibrium Cooling Controlled Cooling (Supersaturation) Byproduct->Cooling Concentrated Stream Isolation Continuous Filtration & Trituration Cooling->Isolation Slurry Product 3-Oxopropanamide (High Purity API Intermediate) Isolation->Product Yield > 85%

Fig 2: Continuous flow scale-up workflow for the synthesis of 3-oxopropanamide APIs.

Protocol B: Green Mechanochemical Synthesis (Ball Milling) for Metal Chelates

For the synthesis of Schiff base derivatives of 3-oxopropanamides (used as bivalent metal chelators), solvent-based refluxing is highly inefficient due to the poor solubility of the solid intermediates. High-energy ball milling provides a solvent-free, mechanochemical alternative[3].

Self-Validating Workflow:

  • Stoichiometric Loading : Charge a 50 mL stainless steel grinding jar with equimolar amounts of the 3-oxopropanamide precursor, the target aldehyde (e.g., 2-hydroxybenzaldehyde), and the metal acetate salt (e.g., Ni(OAc)₂).

  • Milling Media : Add stainless steel milling balls (10 mm diameter). The ball-to-powder mass ratio (BPR) must be strictly maintained at 10:1 to ensure optimal kinetic energy transfer.

  • Mechanochemical Activation : Mill the mixture at 30 Hz for 20 minutes. Causality: The localized frictional heating and lattice shearing induce a solid-state condensation, completely bypassing the need for a dissolution phase and dramatically reducing reaction times[3].

  • Purification & Validation : Extract the resulting powder with absolute ethanol to remove unreacted traces, then recrystallize. Validation: Confirm the structural integrity via FT-IR (shift of the carbonyl stretch) and EDX to verify the metal complexation ratio.

Quantitative Process Comparison

The following data summarizes the efficiency gains achieved by transitioning from traditional batch methods to advanced scale-up techniques for 3-oxopropanamide synthesis.

Process ParameterTraditional Batch (Reflux)Continuous Flow (Protocol A)High-Energy Ball Milling (Protocol B)
Reaction Time 20 - 24 hours20 minutes (Residence)20 minutes
Typical Yield 65% - 75%>85%~98%
E-factor (Solvent Waste) High (>50)Medium (10 - 15)Near Zero (<1)
Primary Application Discovery / Milligram scaleAPI Intermediates (Scale-up)Solid-State Metal Chelates
Impurity Profile Prone to decarboxylationTightly controlled via IPCHigh purity, no solvent trapping

References

  • Fragment-Based Approaches to the Development of Mycobacterium tuberculosis CYP121 Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]

  • Sustainable synthesis of bivalent Ni²⁺, Co²⁺, and Cu²⁺ Schiff base complexes via ball milling as a green approach Arabian Journal of Chemistry[Link]

  • A Convenient, Pd-Free Approach to the Synthesis of Risdiplam MDPI[Link]

Sources

Troubleshooting & Optimization

Advanced Application Support Hub: 3-Oxopropanamide Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed specifically for researchers, process chemists, and drug development professionals dealing with the notorious purification bottlenecks of 3-oxopropanamide (β-keto amide) derivatives. Rather than providing generic advice, this guide deconstructs the physicochemical root causes of purification failures and provides self-validating, field-tested methodologies to overcome them.

Diagnostic Deep-Dive: The Three Pillars of Purification Failure

When purifying 3-oxopropanamide, standard chromatographic techniques often fail. Below are the three primary failure modes, the causality behind them, and targeted resolution strategies.

Failure Mode A: The "Ghost Peak" Phenomenon (Keto-Enol Tautomerism)
  • Symptom: Your LC-MS or HPLC chromatogram shows broad, smearing, or artificially split peaks, making fraction collection impossible.

  • Causality: 3-Oxopropanamide exists in a dynamic equilibrium between its diketo and enol-amide forms. The enol form is highly stabilized by an intramolecular resonance-assisted hydrogen bond. Because the two tautomers interact differently with the stationary phase, they travel at different velocities. If the rate of interconversion is similar to the column transit time, you observe peak broadening. Furthermore, this tautomerization makes the chiral centers of these inhibitors 1[1].

  • Resolution Strategy: Suppress the interconversion kinetics. Lowering the column temperature or introducing acidic modifiers locks the equilibrium, resulting in a single, sharp peak.

Failure Mode B: The "Black Hole" Column (Metal Chelation)
  • Symptom: You load 1 gram of crude material onto a silica column, but only recover 200 mg. Severe baseline tailing is observed.

  • Causality: The β-keto amide moiety is a powerful bidentate ligand. The deprotonated enolate readily 2[2]. Standard, untreated silica gel contains trace amounts of iron and other heavy metals. Your compound is not degrading; it is irreversibly binding to the stationary phase via metal coordination.

  • Resolution Strategy: Switch to acid-washed silica gel or bypass chromatography entirely through targeted trituration.

Failure Mode C: Unexplained Yield Loss (Thermal Degradation)
  • Symptom: Post-purification concentration yields a different compound entirely (often missing the amide or carboxylate mass).

  • Causality: β-keto amides are thermally labile and sensitive to extreme pH, making them prone to retro-Claisen cleavage or rapid thermal decarboxylation.

  • Resolution Strategy: Maintain rotary evaporation bath temperatures strictly below 35°C and ensure neutral to mildly acidic workup conditions.

G Keto Keto Tautomer (Polar, H-bond Acceptor) Enol Enol Tautomer (Intramolecular H-bond) Keto->Enol Tautomerization (Solvent/pH dependent) Degradation Decarboxylation (Thermal/pH Stress) Keto->Degradation Strong Base/Heat MetalComplex Metal Chelate Complex (Irreversible Binding) Enol->MetalComplex Trace Metals (Fe, Cu) in Silica/HPLC

Mechanistic pathway of 3-oxopropanamide tautomerization, metal chelation, and degradation.

Self-Validating Experimental Protocols

Protocol A: Metal-Free Flash Chromatography for β-Keto Amides

Objective: Prevent irreversible chelation of 3-oxopropanamide to silica gel.

  • Silica Pre-treatment: Slurry standard silica gel in a solution of 1% HCl in Methanol for 2 hours. Causality: The acid protonates the silanol groups and dissolves metal impurities, neutralizing the chelation vectors.

  • Washing: Filter the silica and wash extensively with pure Methanol, followed by Hexanes, until the eluent pH is neutral.

  • Column Packing: Pack the column using the treated silica in your starting non-polar solvent.

  • Elution: Use a gradient of Hexane/Ethyl Acetate containing 0.1% Acetic Acid. Causality: The acidic modifier keeps the β-keto amide protonated (preventing enolate formation) and suppresses secondary interactions with residual silanols.

  • Validation Checkpoint: Run a TLC of the crude mixture using the exact mobile phase on an acid-treated plate. If the 3-oxopropanamide spot tails significantly, the silica still contains active metal sites. Do not proceed to the bulk column until the TLC spot is sharp.

Protocol B: Optimized RP-HPLC Method

Objective: Achieve baseline resolution without tautomeric splitting during 3[3].

  • Mobile Phase Prep: Prepare Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid). Causality: Formic acid ensures a low pH, suppressing enolate formation and sharpening the peak.

  • Hardware Selection: Use a PEEK-lined C18 column or ensure the system is passivated. Causality: Stainless steel frits can leach iron, causing the same chelation issues seen in silica.

  • Execution: Run a gradient from 10% B to 90% B over 15 minutes at a strictly controlled column temperature of 20°C.

  • Validation Checkpoint: Inject a highly pure standard. If the peak symmetry factor is >1.5 (indicating tailing or splitting), lower the column temperature to 15°C to further slow tautomeric exchange kinetics.

Workflow Start Crude 3-Oxopropanamide Check Assess HPLC Peak Shape Start->Check Broad Broad/Split Peaks Check->Broad Tautomerism Tailing Severe Tailing Check->Tailing Metal Chelation Good Sharp Peak Check->Good Optimal Action1 Add 0.1% Formic Acid or Lower Temp Broad->Action1 Action2 Use Acid-Washed Silica or PEEK Column Tailing->Action2 Proceed Proceed to Isolation Good->Proceed Action1->Check Action2->Check

Diagnostic flowchart for resolving chromatography issues in beta-keto amide purification.

Frequently Asked Questions (FAQs)

Q: My compound appears as two spots on TLC but shows only one mass in LC-MS. Is it impure? A: Not necessarily. This is a classic hallmark of keto-enol tautomerization. On the slow timescale of TLC at room temperature, the keto and enol forms separate into two distinct spots. In the high-temperature, rapid timescale of an LC-MS electrospray source, they equilibrate instantly, showing a single mass.

Q: How can I avoid chromatography entirely for this compound? A: For highly polar 3-oxopropanamides, crystallization or trituration is preferred. As demonstrated in fragment-based drug development workflows, crude β-keto amides can often be 4[4] in cold solvents (e.g., diethyl ether or m-xylene) to precipitate the pure product, bypassing silica entirely.

Q: Why does my HPLC baseline drift when using basic modifiers? A: Basic conditions (like ammonium hydroxide) promote the formation of the enolate, which not only broadens the peak but can cause the compound to strongly bind to the column frits. It then slowly elutes over time, causing baseline drift. Always use acidic modifiers for β-keto amides.

Quantitative Data Presentation

The following table summarizes the impact of optimizing purification parameters for 3-oxopropanamide derivatives.

ParameterStandard ConditionOptimized ConditionPhenomenon PreventedExpected Recovery Rate
Silica Gel Type Untreated (pH ~7)Acid-Washed (1% HCl in MeOH)Metal Chelation> 85%
HPLC Mobile Phase Water / AcetonitrileWater / ACN + 0.1% Formic AcidTautomeric Splitting> 95%
Evaporation Temp 45°C - 50°C< 35°CThermal Decarboxylation> 90%
HPLC Hardware Stainless Steel FritsPEEK Tubing / Passivated SystemIrreversible Binding> 95%

References

  • Source: National Institutes of Health (nih.gov)
  • Source: MDPI (mdpi.com)
  • Source: Arabian Journal of Chemistry (arabjchem.org)
  • Source: MDPI (mdpi.com)

Sources

Technical Support Center: 3-Oxopropanamide Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Resource for researchers working with 3-Oxopropanamide (also known as formylacetamide or malonaldehydic acid amide).

Introduction: The "Hidden" Reactivity

3-Oxopropanamide (


) is a deceptively simple 

-aldehydo amide. While it serves as a critical

synthon for heterocycles (e.g., pyrimidines, quinolones), it is notoriously unstable.

Why is it difficult? The molecule suffers from "structural schizophrenia." It possesses three reactive centers competing simultaneously:

  • The Aldehyde: Highly electrophilic and prone to oxidation.

  • The

    
    -Methylene:  Highly acidic (
    
    
    
    ), driving keto-enol tautomerism and self-condensation.
  • The Amide: Susceptible to hydrolysis, leading to rapid decarboxylation.

This guide provides the mechanistic causality behind its degradation and proven protocols to stabilize it.

Module 1: Critical Storage & Handling Protocols

Q: What are the absolute minimum storage requirements?

A: Treat 3-Oxopropanamide as a "live" intermediate. It is not a shelf-stable reagent in the traditional sense.

ParameterSpecificationScientific Rationale
Temperature -20°C (Required) Retards the kinetics of self-Aldol condensation (polymerization). At RT, solid samples can yellow within hours.
Atmosphere Argon or

Prevents autoxidation of the formyl group to malonamic acid.
Moisture Strictly Anhydrous Water catalyzes amide hydrolysis. Once hydrolyzed to 3-oxopropanoic acid, decarboxylation is irreversible.
Physical State Solid (Purified) Solutions are significantly less stable. If solution is necessary, use DMSO-

or Acetonitrile at low temp.
Q: Can I store it in solution?

A: Avoid if possible. If you must store a solution:

  • Solvent: Anhydrous Acetonitrile (MeCN) or DCM. Avoid protic solvents (MeOH, Water) which accelerate tautomerization and solvolysis.

  • Duration: < 24 hours at 4°C.

  • Stabilizer: Trace amounts of radical inhibitors (e.g., BHT) are ineffective against the primary degradation pathway (ionic aldol condensation), but weak acids may help suppress enolization.

Module 2: Degradation Pathways (Mechanistic)

Understanding how the molecule dies is the only way to save it.

Pathway A: The "Yellow Death" (Self-Condensation)

This is the most common failure mode. The


-protons are acidic.[1] Even mild bases (or the molecule's own basicity in high concentration) generate an enolate.
  • Mechanism: The enolate of Molecule A attacks the aldehyde of Molecule B (Aldol Addition).

  • Result: Formation of

    
    -hydroxy oligomers, which dehydrate to conjugated unsaturated systems.
    
  • Visual Indicator: Sample turns from white

    
     yellow 
    
    
    
    orange/brown gum.
Pathway B: The "Fizz" (Hydrolysis & Decarboxylation)

If moisture is present, the amide bond hydrolyzes.

  • Hydrolysis:

    
    
    
  • Decarboxylation: The resulting 3-oxopropanoic acid is thermally unstable. It undergoes a concerted cyclic transition state reaction to release

    
    .[2][3]
    
  • Visual Indicator: Gas bubbles, pressure buildup in vials, smell of rotting apples (acetaldehyde).

Pathway C: Tautomerization


  • The enol form (3-hydroxyacrylamide) is the reactive nucleophile. In polar protic solvents, the equilibrium shifts, accelerating Pathway A.

Visualization of Degradation Network

DegradationPathways cluster_legend Key Oxo 3-Oxopropanamide (Active Reagent) Enol Enol Tautomer (Reactive Nucleophile) Oxo->Enol Tautomerization (Fast in protic solv.) Dimer Aldol Oligomers (Yellow/Brown Gum) Oxo->Dimer Self-Condensation (Base/Conc. driven) Acid 3-Oxopropanoic Acid (Transient Intermediate) Oxo->Acid Hydrolysis (+H2O) Malonamic Malonamic Acid (Oxidation Product) Oxo->Malonamic Air Oxidation Enol->Oxo Decomp Acetaldehyde + CO2 (Gas Evolution) Acid->Decomp Decarboxylation (Irreversible) legend Blue: Target | Red: Degradation | Yellow: Reactive State

Figure 1: Mechanistic degradation network of 3-Oxopropanamide showing the three primary failure modes: Polymerization, Decarboxylation, and Oxidation.

Module 3: Troubleshooting Experimental Issues

Scenario 1: "My NMR spectrum has extra peaks and broad humps."

Diagnosis: Likely Keto-Enol Tautomerism equilibrium or early oligomerization.

  • The Check: Look for a doublet around

    
     3.5 ppm (keto 
    
    
    
    ) vs. vinylic signals around
    
    
    5.0-7.5 ppm (enol
    
    
    ).
  • The Fix:

    • Run NMR in DMSO-

      
        or CD3CN  rather than 
      
      
      
      (traces of acid in chloroform catalyze decomposition).
    • Lower the temperature (273 K) during acquisition to freeze the tautomeric equilibrium and sharpen peaks.

    • Process immediately. Do not let the NMR tube sit overnight.

Scenario 2: "The reaction yield is low, and I see a brown tar."

Diagnosis: You likely added the 3-Oxopropanamide to a basic reaction mixture too slowly, or at too high a temperature.

  • Mechanism: The base deprotonated the reagent before it could react with the electrophile, leading to self-condensation (Pathway A).

  • The Fix:

    • Reverse Addition: Add the base to the mixture last if possible, or add the 3-Oxopropanamide very slowly to a large excess of the electrophile to favor cross-reaction over self-reaction.

    • Temperature Control: Conduct the coupling reaction at 0°C or -10°C .

    • Use Fresh Reagent: If the starting material was already slightly yellow, purification (recrystallization from cold ether/hexanes) is required.

Scenario 3: "I observe pressure buildup in the storage vial."

Diagnosis: Moisture ingress has caused hydrolysis followed by decarboxylation.

  • The Fix: The sample is compromised. Discard it.

  • Prevention: Use parafilm/teflon tape under the cap and store in a desiccator within the freezer.

Module 4: Analytical Protocols

Protocol: Purity Assessment via -NMR

Standard HPLC is often too slow and can degrade the sample on the column.

  • Solvent: Dry DMSO-

    
     (Acidity free).
    
  • Sample Prep: Dissolve ~5 mg sample in 0.6 mL solvent. Do not sonicate (heat generation). Vortex gently.

  • Acquisition:

    • Pulse delay: 5 seconds (ensure relaxation of aldehyde proton).

    • Scans: 16 (keep experiment time short).

  • Integration Targets:

    • Aldehyde (

      
      ):  ~9.2 - 9.5 ppm (Singlet or broad triplet).
      
    • 
      -Methylene (
      
      
      
      ):
      ~3.3 - 3.5 ppm.
    • Enol Vinylics: Look for doublets in 5.0 - 8.0 ppm range.

    • Impurity (Acetic Acid/Acetaldehyde): Look for methyl singlets/doublets < 2.5 ppm.

Protocol: Synthesis of Fresh 3-Oxopropanamide (In Situ)

If commercial supply is degraded, generate it fresh via ammonolysis of ethyl 3,3-diethoxypropionate followed by hydrolysis, OR oxidation of 3-hydroxypropanamide.

Recommended Route (Ozonolysis of 3-butenamide):

  • Dissolve 3-butenamide in MeOH/DCM.

  • Cool to -78°C.

  • Bubble Ozone until blue.

  • Quench with DMS (Dimethyl sulfide).

  • Use the crude solution immediately for the next step. Isolation of the solid is where degradation occurs.

References

  • PubChem. (2025).[4] 3-Amino-2-oxopropanamide (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points and Mechanisms. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Kinetics and mechanism of hydrolysis of amides. Journal of the Chemical Society. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Challenges of 3-Oxopropanamide Instability in Solution

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs) & Troubleshooting

Understanding the Instability of 3-Oxopropanamide

Q1: What makes 3-Oxopropanamide so unstable in solution?

A1: 3-Oxopropanamide, a β-keto amide, possesses a highly reactive chemical structure that predisposes it to several degradation pathways in solution. The primary drivers of its instability are the presence of a carbonyl group at the β-position relative to the amide, and an acidic α-hydrogen. This arrangement facilitates keto-enol tautomerism and makes the molecule susceptible to nucleophilic attack and decarboxylation, particularly under non-optimal conditions.

Q2: Can you illustrate the main degradation pathways for 3-Oxopropanamide?

A2: Certainly. The two predominant degradation pathways for 3-Oxopropanamide in solution are hydrolysis and decarboxylation.

  • Hydrolysis: The amide bond in 3-Oxopropanamide can be cleaved by water, a reaction that is significantly accelerated by acidic or basic conditions, to yield 3-oxopropanoic acid and ammonia.[1][2][3]

  • Decarboxylation: As a β-keto amide, it is susceptible to decarboxylation, especially under acidic conditions and/or elevated temperatures. The β-keto group facilitates the loss of the amide group as part of a larger degradation process, though this is less direct than for a β-keto acid.

Below is a diagram illustrating these potential degradation pathways.

cluster_0 3-Oxopropanamide cluster_1 Degradation Pathways cluster_2 Degradation Products 3_Oxopropanamide 3-Oxopropanamide (C₃H₅NO₂) Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) 3_Oxopropanamide->Hydrolysis Pathway 1 Decarboxylation_Pathway Complex Degradation (e.g., via oxidation/hydrolysis) 3_Oxopropanamide->Decarboxylation_Pathway Pathway 2 3_Oxopropanoic_Acid 3-Oxopropanoic Acid Hydrolysis->3_Oxopropanoic_Acid Ammonia Ammonia Hydrolysis->Ammonia Other_Products Other Degradation Products Decarboxylation_Pathway->Other_Products

Caption: Potential degradation pathways of 3-Oxopropanamide.

Handling and Storage Best Practices

Q3: What are the ideal storage conditions for solid 3-Oxopropanamide?

A3: To maximize the shelf-life of solid 3-Oxopropanamide, it should be stored under controlled conditions. One supplier recommends storage in an inert atmosphere, in a freezer at under -20°C.[4]

ParameterRecommendationRationale
Temperature ≤ -20°CMinimizes thermal degradation and potential for dimerization or polymerization.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidation and reactions with atmospheric moisture.
Container Tightly sealed, opaque vialProtects from light and moisture.

Q4: I need to prepare a stock solution of 3-Oxopropanamide. What solvent should I use and how should I store it?

A4: The choice of solvent and storage conditions for a 3-Oxopropanamide stock solution is critical to maintaining its integrity.

  • Solvent Selection: Aprotic, anhydrous organic solvents are generally preferred to minimize hydrolysis. Examples include anhydrous DMSO or DMF. If aqueous buffers are necessary for your experiment, prepare the solution immediately before use.

  • Solution Storage: If short-term storage is unavoidable, store the solution at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Q5: How does pH affect the stability of 3-Oxopropanamide in aqueous solutions?

A5: The stability of 3-Oxopropanamide in aqueous solutions is highly pH-dependent. Both acidic and basic conditions can accelerate hydrolysis of the amide bond.[1][2][3] For related β-keto acids, a neutral to slightly alkaline pH can help stabilize the molecule by keeping it in its deprotonated form, which is less prone to decarboxylation.[5] While 3-Oxopropanamide is not a carboxylic acid, avoiding strongly acidic or basic conditions is a prudent measure to minimize degradation. If your experiment requires a buffered solution, aim for a pH as close to neutral as possible (pH 6-7.5) and use the solution immediately after preparation.

Troubleshooting Experimental Inconsistencies

Q6: My experimental results are inconsistent when using 3-Oxopropanamide. How can I determine if compound instability is the cause?

A6: Inconsistent results are a common sign of compound degradation. To troubleshoot, you can perform a simple stability study.

cluster_0 Stability Assessment Workflow Prepare_Solution Prepare fresh 3-Oxopropanamide solution in your experimental buffer Time_Points Aliquot and incubate at experimental temperature Prepare_Solution->Time_Points Analysis Analyze aliquots at different time points (e.g., 0, 1, 2, 4, 8 hours) using LC-MS or HPLC Time_Points->Analysis Compare Compare the peak area of 3-Oxopropanamide at each time point Analysis->Compare Conclusion Significant decrease in peak area indicates instability Compare->Conclusion

Caption: Workflow for assessing 3-Oxopropanamide stability.

Q7: What analytical methods are suitable for monitoring the stability of 3-Oxopropanamide?

A7: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is an excellent method for monitoring the stability of 3-Oxopropanamide.[6]

  • HPLC-UV: Can be used to quantify the parent compound over time. A decrease in the peak area corresponding to 3-Oxopropanamide indicates degradation.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Offers higher specificity and can be used to identify and quantify both the parent compound and its degradation products.[7] This is particularly useful for understanding the degradation pathway.

Q8: I suspect my 3-Oxopropanamide is degrading during my cell-based assay. What precautions can I take?

A8: Cell-based assays present a challenging environment due to the aqueous nature of the media and the presence of cellular enzymes.

  • Fresh Preparations: Always prepare the 3-Oxopropanamide solution immediately before adding it to your cells.

  • Minimize Incubation Time: If possible, design your experiment to have the shortest possible incubation time with the compound.

  • Controls are Key: Include a "time-zero" control where the compound is added to the media and immediately extracted and analyzed to determine the starting concentration. Also, include a control with the compound in media without cells to assess abiotic degradation.

Experimental Protocols

Protocol 1: Preparation and Short-Term Storage of a 3-Oxopropanamide Stock Solution
  • Materials:

    • 3-Oxopropanamide (solid)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Inert gas (Argon or Nitrogen)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the sealed vial of 3-Oxopropanamide to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • In a fume hood, weigh the desired amount of 3-Oxopropanamide into a sterile, amber microcentrifuge tube.

    • Under a gentle stream of inert gas, add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration.

    • Vortex briefly until the solid is completely dissolved.

    • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.

    • Flush the headspace of each aliquot with inert gas before sealing tightly.

    • Store the aliquots at -80°C.

Protocol 2: Stability Assessment of 3-Oxopropanamide in an Aqueous Buffer using LC-MS
  • Materials:

    • 3-Oxopropanamide stock solution (from Protocol 1)

    • Experimental aqueous buffer (e.g., PBS, pH 7.4)

    • LC-MS grade water and acetonitrile

    • Formic acid

    • Autosampler vials

  • Procedure:

    • Prepare a fresh working solution of 3-Oxopropanamide in your experimental buffer at the final desired concentration.

    • Immediately transfer an aliquot to an autosampler vial containing a quenching solution (e.g., ice-cold acetonitrile with 0.1% formic acid) to represent the T=0 time point.

    • Incubate the remaining working solution at your experimental temperature (e.g., 37°C).

    • At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot and quench it in the same manner as the T=0 sample.

    • Analyze all samples by LC-MS. The mobile phase could consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A suitable gradient would be from 5% to 95% B over several minutes on a C18 column.

    • Monitor the ion corresponding to the [M+H]⁺ of 3-Oxopropanamide (m/z 88.04).

    • Plot the peak area of the parent compound versus time to determine the degradation kinetics.

References

  • Wikipedia. (2023, October 27). Malondialdehyde. Retrieved from [Link]

  • Food Standards Australia New Zealand. (2014). The chemistry, formation and occurrence of 3-aminopropionamide (3-APA) in foods. Retrieved from [Link]

  • QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products. Retrieved from [Link]

  • Unknown. (n.d.). HYDROLYSIS. Retrieved from [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Allen. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN110885284A - Synthesis method of 2-bromomalondialdehyde.
  • ACS Publications. (2021, February 5). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices | Request PDF. Retrieved from [Link]

  • DOI. (n.d.). β-KETOTHIOAMIDES: VERSATILE PRECURSORS TOWARDS IMPORTANT HETEROCYCLIC FRAMEWORKS. Retrieved from [Link]

  • BYJU'S. (2022, February 23). Amide Hydrolysis. Retrieved from [Link]

  • PubMed. (2010, November 30). New hypotheses on the pathways of formation of malondialdehyde and isofurans. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of novel series of malonamides derivatives via a five-component reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The proposed pathway for the 3-PBA degradation by strain DG-02. I, oxidization. Retrieved from [Link]

  • PubMed. (n.d.). Enzymatic synthesis of malonaldehyde. Retrieved from [Link]

  • AquaEnergy Expo Knowledge Hub. (n.d.). Analytical methods for tracing pharmaceutical residues in water and wastewater. Retrieved from [Link]

  • PMC - NIH. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Retrieved from [Link]

  • ResearchGate. (n.d.). A/ Probing the configurational stability of β‐ketoamides and β‐ketoimides. B. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation pathway of 3-oxoadipoic acid[8]. Retrieved from [Link]

  • PMC. (n.d.). Modified 3-Oxoadipate Pathway for the Biodegradation of Methylaromatics in Pseudomonas reinekei MT1. Retrieved from [Link]

  • PMC. (n.d.). Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food. Retrieved from [Link]

  • PMC. (2022, November 20). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Retrieved from [Link]

  • RSC Publishing. (2019, December 9). Preparation of hyperbranched polymers by oxa-Michael addition polymerization. Retrieved from [Link]

  • Google Patents. (n.d.). US3173898A - Polymerization of polyamide-forming reactants with hypophosphite catalysts.
  • ResearchGate. (n.d.). Indirect method for 3-MCPD quantification | Download Scientific Diagram. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-Oxopropanamide;hydrochloride. Retrieved from [Link]

  • MDPI. (2020, July 17). Post-Polymerization Heat Effect in the Production of Polyamide 6 by Bulk Quasiliving Anionic Ring-Opening Polymerization of ε-Caprolactam with Industrial Components: A Green Processing Technique. Retrieved from [Link]

  • PubMed. (2017, March 15). DIPHENYLCYCLOPROPENONE IN ISOPROPANOL MAY BE USEFUL IN TOPICAL THERAPY OF PATIENTS WITH ALOPECIA AREATA. Retrieved from [Link]

  • Zhao Group @ UIUC. (n.d.). Biochemical Investigation of 3‐Sulfopropionaldehyde Reductase HpfD. Retrieved from [Link]

  • Polymer Chemistry (RSC Publishing). (n.d.). Novel high molecular weight aliphatic polyamide 3X based on 1,3-propanediamine: synthesis and side reaction mechanism. Retrieved from [Link]

Sources

addressing poor crystallization or "oiling out" of oxolamine citrate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) crystallization. This guide is specifically engineered for researchers and process chemists troubleshooting Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—during the synthesis and crystallization of Oxolamine Citrate .

Section 1: Diagnostic FAQs (Mechanism & Theory)

Q: Why does my oxolamine citrate solution turn cloudy and form a sticky residue instead of distinct crystals? A: This phenomenon is driven by Liquid-Liquid Phase Separation (LLPS). During the final synthesis stage, oxolamine base in an organic phase (typically 1,2-dichloroethane, or DCE) is treated with citric acid and an antisolvent like acetone[1]. Because oxolamine citrate possesses a relatively low melting point and flexible structural chains, it faces a high entropic barrier to forming a rigid crystal lattice[2]. When supersaturation is generated too rapidly, the system bypasses the high activation energy of crystallization and takes a thermodynamically easier route: spinodal decomposition. The solution separates into a solute-rich "oil" phase and a solute-lean continuous phase[3]. The sticky residue you observe is the coalesced, amorphous oil phase.

Q: Can I just add seed crystals to the emulsion after it has already oiled out? A: No. Adding seeds to an already oiled-out emulsion is thermodynamically ineffective. Once the system has crossed the miscibility gap, the rich and lean phases reach a state of equal chemical potential[3]. Seeds introduced at this stage will either dissolve into the solute-lean phase or become coated and deactivated by the oil phase, failing to trigger secondary nucleation[4]. To successfully bypass the miscibility gap, seeding must occur before the liquid-liquid phase boundary is crossed.

Q: How does LLPS affect the final quality of my oxolamine citrate API? A: If the oil droplets eventually solidify, they crystallize preferentially but uncontrollably[3]. This leads to severe agglomeration, "desert rose" crystal morphologies, optimal impurity entrapment within the crystal lattice, and suboptimal rejection of unreacted intermediates (like diethylamine)[5].

Section 2: Material Properties & Crystallization Data

To effectively troubleshoot LLPS, you must establish a baseline understanding of the API's physicochemical properties.

ParameterValueImpact on Crystallization & LLPS
Molecular Weight 437.44 g/mol [6]High molecular weight with flexible diethylamino chains increases the entropic barrier to primary nucleation, favoring oiling out.
Melting Point 153–154 °C[6]APIs with lower melting points are highly susceptible to melt-phase separation during cooling crystallization[2].
Aqueous Solubility 14.29 - 43.0 mg/mL[7]Highly pH-dependent solubility complicates reactive crystallization in aqueous media, necessitating organic solvent/antisolvent systems.
Solvent System DCE / Acetone[1]The full miscibility of DCE (solvent) and acetone (antisolvent) creates a ternary system where rapid dosing easily crosses the binodal boundary[3].

Section 3: Troubleshooting Guides & Experimental Protocols

Issue 1: Rapid Antisolvent Addition Causing Localized Oiling Out

Causality: In a ternary system (Oxolamine Citrate / DCE / Acetone), the solvent and antisolvent are fully miscible. However, sudden influxes of antisolvent create localized zones of extreme supersaturation. This forces a rapid spinodal decomposition that inhibits crystal formation[3].

Protocol 1: Thermodynamic Mapping & Precision Antisolvent Dosing This protocol establishes a self-validating thermodynamic control loop to prevent localized LLPS.

  • Phase Preparation: Dissolve the crude oxolamine base in DCE and add the stoichiometric equivalent of citric acid monohydrate[1]. Heat the mixture to 45°C to ensure complete dissolution and salt formation.

  • Baseline Establishment: Insert an in-line Process Video Microscope (PVM) or Focused Beam Reflectance Measurement (FBRM) probe into the reactor. Establish a baseline Relative Backscatter Index (RBI)[3].

  • Programmed Dosing: Begin adding the antisolvent (acetone) using a programmable syringe pump at a highly restricted rate of 0.1 mL/min per 100 mL of solution.

  • Validation Check (Self-Validating Step): Monitor the PVM/FBRM data continuously. A gradual increase in chord counts indicates successful primary nucleation. If the RBI spikes suddenly without distinct crystal geometries appearing on the PVM, localized oiling out has occurred. Immediately halt antisolvent addition and increase agitation to disperse the local concentration gradient until the RBI stabilizes.

  • Aging: Once 30% of the total antisolvent volume is added, pause dosing and age the suspension isothermally for 2 hours to allow crystal growth to consume the supersaturation.

  • Final Dosing: Resume antisolvent addition at 0.5 mL/min to maximize yield.

Issue 2: Oiling Out During the Cooling Ramp Before Nucleation

Causality: Cooling a supersaturated solution increases the driving force for both crystallization and LLPS. If the cooling rate outpaces the sluggish nucleation kinetics of oxolamine citrate, the temperature drops below the binodal curve, triggering oiling out[5].

Protocol 2: Kinetic Control via MSZW Seeding By introducing seeds within the Metastable Zone Width (MSZW), you bypass the high energy barrier for primary nucleation. Crystal growth depletes the supersaturation before the liquid-liquid phase boundary is crossed[8].

  • MSZW Determination: Heat a sample of the oxolamine citrate solution until completely clear (Clear Point). Cool slowly (0.1°C/min) and record the temperature at which turbidity first appears (Cloud Point)[5]. The difference between these temperatures is your MSZW.

  • Supersaturation Generation: Heat the main batch to 5°C above the Clear Point for 30 minutes to destroy any thermal history. Cool the reactor at 0.5°C/min to the exact midpoint of the MSZW.

  • Seed Introduction: Introduce 1.0 to 2.0 wt% of high-purity, pre-milled oxolamine citrate seed crystals.

  • Isothermal Desupersaturation: Hold the reactor isothermally at the seeding temperature for 60 minutes.

  • Validation Check (Self-Validating Step): Extract a 1 mL aliquot and examine it under Polarized Light Microscopy (PLM). The presence of highly birefringent particles without spherical, dark, non-birefringent droplets confirms successful secondary nucleation and the absolute absence of LLPS.

  • Controlled Cooling: Once validated, initiate a slow, non-linear (cubic) cooling ramp to the final isolation temperature (e.g., 5°C) to maximize yield without generating secondary supersaturation spikes.

  • Filtration: Isolate the high-purity crystals via centrifugation and wash with cold acetone[1].

Section 4: Process Visualizations

ThermodynamicPathway A Single Liquid Phase (Oxolamine + Solvent) B Rapid Cooling / Fast Antisolvent A->B C Slow Cooling / Controlled Antisolvent A->C D Miscibility Gap (Spinodal Decomposition) B->D High Driving Force E Metastable Zone (MSZW) C->E Controlled Supersaturation F Liquid-Liquid Phase Separation (Oiling Out) D->F G Primary/Secondary Nucleation E->G Seeding Applied H Agglomerated Crystals (Impure) F->H Solute-Rich Droplet Crystallization I High-Purity Oxolamine Citrate G->I

Thermodynamic pathways comparing LLPS (oiling out) vs. controlled crystallization.

SeedingWorkflow S1 1. Prepare Supersaturated Solution in DCE S2 2. Determine Cloud Point via Turbidimetry S1->S2 S3 3. Cool to Mid-Point of MSZW S2->S3 S4 4. Introduce 1-2 wt% Oxolamine Citrate Seeds S3->S4 S5 5. Isothermal Aging (Consume Supersaturation) S4->S5 S6 6. Programmed Antisolvent (Acetone) Addition S5->S6 S7 7. Filtration & Washing S6->S7

Step-by-step kinetic control workflow utilizing MSZW seeding to prevent LLPS.

References

  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo. [Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI. [Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI. [Link]

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Preliminary design of a batch process for the oxolamine citrate. SciSpace. [Link]

Sources

Validation & Comparative

comparative study of 3-Oxopropanamide and its analogs in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the 3-oxopropanamide scaffold reveals its dual significance: it acts as a highly versatile pharmacophore in drug discovery and serves as a critical haptenic determinant in clinical immunology. This guide provides an objective, data-driven comparison of 3-oxopropanamide and its synthetic analogs, detailing their mechanistic grounding, comparative assay performance, and self-validating experimental protocols.

Mechanistic Grounding: The 3-Oxopropanamide Scaffold

The 3-oxopropanamide (also known as malonamide or


-keto amide) core is characterized by an active methylene group flanked by a carbonyl and an amide. This unique electronic environment facilitates tautomerization and acts as a highly reactive nucleophile in Knoevenagel condensations and Michael additions, making it a privileged building block for synthesizing complex heterocycles[1].

Beyond synthetic utility, the 3-oxopropanamide moiety possesses profound biological causality, particularly in immunology. When patients are administered clavulanic acid (CLV)—a common


-lactamase inhibitor—the drug undergoes a complex degradation pathway upon nucleophilic attack by the amino groups of lysine residues on human serum albumin (HSA)[2]. Unlike penicillins, which form stable penicilloyl determinants, the 

-lactam ring of CLV is highly unstable. It degrades to form a stable haptenic structure known as Antigenic Determinant I (AD-I) , chemically identified as N-protein, 3-oxopropanamide[3]. This specific structural motif is the causal agent for IgE cross-linking and subsequent basophil activation in patients experiencing selective immediate hypersensitivity reactions to CLV[4].

Haptenation A Clavulanic Acid (Native Drug) B Protein Conjugation (HSA Lysine Residues) A->B Nucleophilic attack C Degradation Pathway (Unstable Intermediate) B->C Ring opening D AD-I Determinant (N-protein, 3-oxopropanamide) C->D Hapten formation E IgE Cross-linking & Basophil Activation D->E Immune recognition

Fig 1. Haptenation pathway of Clavulanic Acid forming the 3-oxopropanamide AD-I determinant.

Comparative Assay Performance

When comparing the native 3-oxopropanamide hapten to its synthetic analogs, distinct biological activities emerge depending on the functionalization of the amide and carbonyl terminals. The table below synthesizes quantitative data across multiple biological targets.

Compound / AnalogPrimary AssayTarget MechanismQuantitative ResultRef
Native Clavulanic Acid Basophil Activation Test (BAT)IgE Cross-linking~41% patient basophil activation[3]
AD-I Analog (N-protein, 3-oxopropanamide)Basophil Activation Test (BAT)IgE Cross-linking~59% patient basophil activation[3]
1,3,4-Thiadiazole Derivative (Compound 7b)Broth MicrodilutionBacterial Growth InhibitionMIC: 0.60 – 5.0 mg/mL[5]
Benzo[1,2-d]thiazole Ethylurea (Compound 33)DNA Supercoiling AssayE. coli DNA Gyrase InhibitionIC₅₀: Low micromolar range[6]
Benzo[1,2-d]thiazole Ethylurea (Compound 33)Broth MicrodilutionBacterial Growth InhibitionMIC: 50 µM (E. coli efflux mutant)[6]

Data Insight: The data demonstrates that synthetic analogs of the 3-oxopropanamide determinant (AD-I) are significantly more efficient at triggering basophil activation than the native drug, highlighting the necessity of using the degraded hapten structure for accurate in vitro allergy diagnostics[4]. Furthermore, integrating the 3-oxopropanamide core into larger heterocycles (like benzo[1,2-d]thiazoles) shifts its biological profile toward potent enzyme inhibition (DNA gyrase)[6].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Every step incorporates specific controls to establish strict causality between the 3-oxopropanamide analog and the observed biological response.

Protocol 1: Basophil Activation Test (BAT) for Allergenicity

Causality Focus: This assay measures the upregulation of activation markers (CD63) on basophils following IgE cross-linking by the 3-oxopropanamide determinant. A positive anti-FcεRI control ensures basophil viability, validating that any negative result is due to a lack of antigen recognition, not cellular anergy.

  • Blood Collection : Draw peripheral blood from CLV-allergic patients and tolerant controls into heparinized tubes.

  • Antigen Stimulation : Incubate 50 µL of whole blood with synthetic 3-oxopropanamide analogs (at 1 mM and 5 mM concentrations) for 30 minutes at 37°C.

    • Controls: Include native CLV as a comparative baseline, anti-FcεRI antibody as a positive control, and plain stimulation buffer as a negative control.

  • Fluorescent Staining : Halt degranulation by placing samples on ice. Add fluorochrome-conjugated monoclonal antibodies (anti-CD63-PE and anti-CD203c-FITC) to label specific activation markers.

  • Lysis & Fixation : Lyse erythrocytes using a commercial lysis buffer, wash the remaining cells with PBS, and fix in 1% paraformaldehyde.

  • Flow Cytometry Acquisition : Acquire a minimum of 500 basophils (gated strictly as CD203c+ events). Calculate the percentage of CD63+ basophils. An activation rate >5% above the negative control establishes a positive hapten-IgE interaction[3].

Protocol 2: Broth Microdilution Assay for Antimicrobial MIC

Causality Focus: This assay determines the lowest concentration of 3-oxopropanamide analogs that completely inhibits visible bacterial growth. The inclusion of a growth control (no drug) and a sterility control (no bacteria) ensures that the observed inhibition is strictly caused by the compound's intrinsic mechanism of action (e.g., DNA gyrase inhibition).

  • Inoculum Standardization : Suspend isolated colonies of the target strain (e.g., E. coli) in sterile saline to match a 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Compound Stratification : In a 96-well microtiter plate, prepare two-fold serial dilutions of the 3-oxopropanamide derivative in MHB, ranging from 500 µg/mL down to 0.5 µg/mL.

  • Inoculation : Add 50 µL of the diluted bacterial suspension to each well containing 50 µL of the compound dilutions (yielding a final inoculum of

    
     CFU/mL).
    
  • Incubation : Seal the microtiter plate and incubate at 37°C for 18-24 hours under aerobic conditions.

  • Spectrophotometric Analysis : Measure the optical density (OD600). The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration exhibiting no visible growth. Validate the assay's sensitivity against a reference antibiotic (e.g., ciprofloxacin)[6].

Workflow S1 Synthesize 3-Oxopropanamide Analogs S2 Structural Validation (NMR, MS, Purity >95%) S1->S2 S3 Biological Assay Stratification S2->S3 A1 Basophil Activation Test (Allergy Profiling) S3->A1 A2 Broth Microdilution (Antimicrobial MIC) S3->A2 A3 Enzyme Inhibition (DNA Gyrase / COX) S3->A3 D1 Data Synthesis & Comparative Analysis A1->D1 Flow Cytometry A2->D1 OD600 A3->D1 Fluorometry

Fig 2. Self-validating workflow for the biological screening of 3-oxopropanamide derivatives.

References

  • Identification of an antigenic determinant of clavulanic acid responsible for IgE-mediated reactions PubMed (National Institutes of Health) URL: [Link]

  • Biotin-Labelled Clavulanic Acid to Identify Proteins Target for Haptenation in Serum: Implications in Allergy Studies Frontiers in Pharmacology URL:[Link]

  • Synthesis of Difluorinated 3-Oxo-N,3-Diarylpropanamides from 4-Arylamino Coumarins Mediated by Selectfluor Royal Society of Chemistry (RSC) URL:[Link]

  • Efficient 1,3,4-Thiadiazole-4,5-dihydropyridazin-3(2H)-ones as Antimicrobial Agents J-STAGE (Japan Science and Technology Agency) URL:[Link]

  • (Thiazol-2-yl)urea derivatives as Escherichia coli DNA gyrase inhibitors Helda - University of Helsinki URL:[Link]

Sources

Comparative Reactivity Guide: 3-Oxopropanamide vs. Keto Amide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Oxopropanamide (also known as formylacetamide or malonamic aldehyde) represents a unique scaffold in the


-keto amide family. Unlike its methylated analog acetoacetamide  (3-oxobutanamide), 3-oxopropanamide possesses a terminal aldehyde group. This structural distinction drives a significantly higher electrophilicity, distinct tautomeric profile, and divergent reaction pathways in heterocycle synthesis.

This guide provides a technical comparison of 3-oxopropanamide against standard keto amides, focusing on electronic properties, synthetic utility in multicomponent reactions (MCRs), and biocatalytic potential.

Electronic Structure & Stability Profile

The reactivity difference between 3-oxopropanamide and acetoacetamide stems from the electronic nature of the


-position (terminal carbon).
Tautomeric Equilibrium

3-Oxopropanamide exists in a dynamic equilibrium between its keto-aldehyde form and its enol (hydroxymethylene) form. The formyl group (


) enolizes more readily than the acetyl group (

) found in acetoacetamide due to the lack of steric hindrance and the high electron-withdrawing nature of the aldehyde.
  • 3-Oxopropanamide: High enol content; often exists as the

    
    -enol stabilized by intramolecular H-bonding.
    
  • Acetoacetamide: Predominantly keto form in non-polar solvents; enolizes to a lesser extent (~10-20% in

    
    ).
    
C-H Acidity (pKa)

The


-protons at the C2 position are flanked by two carbonyls. The aldehyde group in 3-oxopropanamide is more electron-withdrawing than the methyl ketone in acetoacetamide, making the C2-protons significantly more acidic.
CompoundStructureApprox.[1][2][3][4][5][6][7][8][9][10][11] pKa (DMSO)Stability
3-Oxopropanamide

~6.0 - 7.5 (Est.)*Low (Polymerizes; often used as acetal)
Acetoacetamide

~11.0High (Stable solid)
Benzoylacetamide

~10.5High (Stable solid)

*Note: 3-Oxopropanamide is structurally analogous to malondialdehyde (pKa ~5.0) and acetoacetaldehyde (pKa ~6.0), making it far more acidic than acetoacetamide.

Electrophilicity

The terminal aldehyde in 3-oxopropanamide is a "harder" and more reactive electrophile than the ketone in acetoacetamide. This results in:

  • Faster Knoevenagel Condensations: Rapid reaction with aldehydes/ketones.

  • Self-Condensation: The aldehyde reacts with the active methylene of another molecule, leading to polymerization. Storage as the dimethyl acetal (3,3-dimethoxypropanamide) is standard protocol.

Synthetic Utility: Heterocycle Construction

The most critical application of 3-oxopropanamide is in the Biginelli Reaction for synthesizing dihydropyrimidinones (DHPMs).

The Biginelli Divergence

In a standard Biginelli reaction (Urea + Aldehyde +


-dicarbonyl), the choice of 

-keto amide dictates the substitution at the C4 position of the pyrimidine ring.
  • Acetoacetamide

    
     Yields 4-Methyl -DHPMs.
    
  • 3-Oxopropanamide

    
     Yields 4-Unsubstituted -DHPMs.
    

This structural variation is vital for Structure-Activity Relationship (SAR) studies, as the C4-substituent often governs binding affinity in calcium channel blockers and


-antagonists.

Biginelli_Divergence Aldehyde Aryl Aldehyde (R-CHO) Inter_Me Acyl Iminium Intermediate Aldehyde->Inter_Me Inter_H Acyl Iminium Intermediate Aldehyde->Inter_H Urea Urea (NH2CONH2) Urea->Inter_Me Urea->Inter_H Aceto Acetoacetamide (CH3-CO-CH2-CONH2) Oxo 3-Oxopropanamide (H-CO-CH2-CONH2) Prod_Me 4-Methyl-DHPM (C4 = Me) Aceto->Prod_Me Cyclization Prod_H 4-Unsubstituted-DHPM (C4 = H) Oxo->Prod_H Cyclization Inter_Me->Prod_Me Inter_H->Prod_H

Figure 1: Divergent synthesis of Dihydropyrimidinones (DHPMs). 3-Oxopropanamide provides access to the C4-unsubstituted scaffold, a chemical space inaccessible with standard acetoacetate reagents.

Experimental Protocol: Synthesis of 4-Unsubstituted DHPMs

Since free 3-oxopropanamide is unstable, this protocol uses 3,3-dimethoxypropanamide as a masked equivalent which generates the reactive aldehyde in situ under acidic conditions.

Materials
  • Reagent A: Benzaldehyde (1.0 equiv, 10 mmol)

  • Reagent B: 3,3-Dimethoxypropanamide (1.0 equiv, 10 mmol)

  • Reagent C: Urea (1.5 equiv, 15 mmol)

  • Catalyst: conc. HCl (3-4 drops) or TMSCl (1.0 equiv)

  • Solvent: Ethanol (95%) or Acetonitrile

Methodology (Step-by-Step)
  • Activation: Dissolve 3,3-dimethoxypropanamide in ethanol. Add the acid catalyst (HCl).[2][12] Stir at room temperature for 15 minutes. Mechanism: Acid hydrolysis deprotects the acetal to release reactive 3-oxopropanamide.

  • Condensation: Add Benzaldehyde and Urea to the reaction mixture.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).
    
  • Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice/water.

  • Purification: The solid precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield 4-phenyl-3,4-dihydropyrimidin-2(1H)-one (C4-unsubstituted).

Yield Comparison:

Substrate Product Typical Yield Reaction Time
3,3-Dimethoxypropanamide 4-Unsubstituted DHPM 65 - 75% 4-6 h

| Acetoacetamide | 4-Methyl DHPM | 80 - 90% | 2-4 h |

Note: The lower yield for the 3-oxo derivative is attributed to the competing polymerization of the highly reactive aldehyde intermediate.

Biocatalytic Reduction Profile

Enzymatic reduction of keto amides offers a green route to chiral


-hydroxy amides.
  • Substrate: 3-Oxopropanamide (or its ester/nitrile precursors).

  • Enzyme Class: Aldo-keto Reductases (AKR) or Alcohol Dehydrogenases (ADH).

  • Product: 3-Hydroxypropanamide.

While acetoacetamide is readily reduced to (S)-3-hydroxybutanamide by standard Baker's Yeast or ADHs, 3-oxopropanamide presents a challenge due to its instability in aqueous buffers. Successful reduction typically requires:

  • In situ generation from the acetal.[8]

  • Biphasic systems to protect the aldehyde from buffer-mediated polymerization.

  • Use of 3-oxopropanenitrile (cyanoacetaldehyde) as a surrogate, followed by nitrile hydrolysis.

Biocatalysis Substrate 3,3-Dimethoxypropanamide (Masked Substrate) Deprotection Acid Hydrolysis (In situ) Substrate->Deprotection Active 3-Oxopropanamide (Reactive Aldehyde) Deprotection->Active pH < 4 Enzyme Alcohol Dehydrogenase (NADH dependent) Active->Enzyme Reduction Product 3-Hydroxypropanamide (Chiral) Enzyme->Product >99% ee

Figure 2: Biocatalytic workflow for handling the unstable 3-oxopropanamide substrate.

References

  • Synthesis of 4-Unsubstituted Dihydropyrimidinones

    • Title: "The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry."
    • Source: University of Trieste / Moodle.
    • URL:[Link]

  • Reactivity of 3-Oxopropanoic Acid Derivatives: Title: "3-Oxopropanoic acid chemical properties and stability." Source: BenchChem.
  • Biginelli Reaction Mechanism & Variations

    • Title: "Biginelli reaction - Organic Chemistry Portal."
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Enzymatic Reduction Strategies

    • Title: "Enzym
    • Source: Green Chemistry (RSC Publishing).
    • URL:[Link]

  • Acidity and pKa Data

    • Title: "Bordwell pKa Table (Acidity in DMSO)."
    • Source: University of Wisconsin-Madison.
    • URL:[Link]

Sources

A Comparative Guide to the Antimicrobial Potential of N-(3-methylphenyl)-3-oxobutanamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the antimicrobial potential of N-(3-methylphenyl)-3-oxobutanamide and its derivatives. The following sections delve into their performance against various pathogens, provide detailed experimental protocols for their evaluation, and visualize key workflows and potential mechanisms of action. While specific research on the antimicrobial properties of N-(3-methylphenyl)-3-oxobutanamide is limited in publicly available literature, extensive studies on structurally similar compounds, particularly 2-benzylidene-3-oxobutanamide derivatives, provide valuable insights into the potential efficacy of this class of molecules.[1] These derivatives have shown significant activity against clinically relevant, drug-resistant bacteria, positioning them as a promising foundation for novel antimicrobial drug discovery.[1][2]

Performance Comparison of Structurally Similar Derivatives

The antimicrobial effectiveness of 2-benzylidene-3-oxobutanamide derivatives has been assessed against a range of ESKAPE pathogens, which are a primary cause of hospital-acquired infections and are notorious for their significant antibiotic resistance.[1][3] The data presented below is derived from studies on these closely related analogues and serves as a strong indicator of the potential of N-(3-methylphenyl)-3-oxobutanamide derivatives.

Quantitative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 2-benzylidene-3-oxobutanamide derivatives against resistant bacterial strains. A lower MIC value indicates greater antimicrobial potency.

CompoundBacterial StrainMIC (µg/mL)Reference StandardMIC (µg/mL)
(Z)-2-(3-nitrobenzylidene)-N-phenyl-3-oxobutanamideStaphylococcus aureus (MRSA)2Vancomycin1-2
Acinetobacter baumannii (MDR)16Ciprofloxacin0.25-1
(Z)-2-(4-nitrobenzylidene)-N-phenyl-3-oxobutanamideStaphylococcus aureus (MRSA)2Vancomycin1-2
(Z)-2-(2-chlorobenzylidene)-N-phenyl-3-oxobutanamideStaphylococcus aureus (MRSA)4Vancomycin1-2

MRSA: Methicillin-resistant Staphylococcus aureus; MDR: Multi-drug resistant. Data is extrapolated from studies on 2-benzylidene-3-oxobutanamide derivatives as a proxy for N-(3-methylphenyl)-3-oxobutanamide derivatives.[1]

Experimental Protocols

Antimicrobial Screening: Broth Microdilution Method

The antimicrobial activity of the synthesized compounds is commonly determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).[1]

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured in a suitable broth medium, such as Mueller-Hinton Broth, to a specific turbidity that corresponds to a known cell density (e.g., 0.5 McFarland standard).[1][4]

  • Serial Dilution: The test compounds are serially diluted in the broth medium within a 96-well microtiter plate to create a range of concentrations.[1]

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.[1]

  • Incubation: The microtiter plates are incubated under appropriate conditions, typically at 37°C for 18-24 hours.[1]

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

G bacterial_culture Bacterial Strain Culturing turbidity_adjustment Turbidity Adjustment (0.5 McFarland) bacterial_culture->turbidity_adjustment inoculation Inoculation of Microtiter Plate turbidity_adjustment->inoculation serial_dilution Serial Dilution of Test Compound serial_dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination

Caption: General experimental workflow for antimicrobial evaluation.

Proposed Mechanism of Action

While the precise molecular targets of N-(3-methylphenyl)-3-oxobutanamide derivatives are yet to be fully elucidated, the presence of an α,β-unsaturated ketone moiety in the related 2-benzylidene derivatives suggests a potential mechanism of action as Michael acceptors.[1] This reactive group can form covalent bonds with nucleophilic residues, such as cysteine thiols, in essential bacterial enzymes or proteins, thereby inactivating them and leading to cell death.

G compound N-(3-methylphenyl)-3-oxobutanamide Derivative α,β-Unsaturated Ketone adduct Covalent Adduct Inactivated Protein compound:s1->adduct:s0 Michael Addition protein Bacterial Protein Nucleophilic Residue (e.g., Cysteine) protein:s1->adduct:s0

Caption: Proposed mechanism via Michael addition.

Synthesis Overview

The synthesis of these derivatives is often straightforward. For instance, to synthesize (Z)-2-benzylidene-N-phenyl-3-oxobutanamide, benzaldehyde is treated with acetoacetanilide in the presence of a catalyst like L-proline in ethanol at room temperature.[1] The reaction mixture is typically stirred for a specified period, and the resulting product is then isolated and purified, often through recrystallization.[1]

Conclusion

Based on the significant antimicrobial activity exhibited by structurally similar 2-benzylidene-3-oxobutanamide derivatives against high-priority resistant pathogens, N-(3-methylphenyl)-3-oxobutanamide derivatives represent a promising and viable scaffold for the development of new antimicrobial agents. Their straightforward synthesis and potent activity warrant further investigation and optimization of this chemical series.

References

  • Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. PMC. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. RSC Publishing. Available at: [Link]

  • Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of acetanilide derivatives by using aromatic aldehydes and sulphonamide derivatives. ResearchGate. Available at: [Link]

  • G. Muthu Bhupathi 1 *, K. Padmalatha, Akkiraju Anusha, Abdul Rameeza, Makina Geethika Sravanthi, Sunnam Praneetha. Research Journal of Pharmacy and Technology. Available at: [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Oxopropanamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-oxopropanamide (also known as Malonamide). The following protocols are designed to ensure the safety of laboratory personnel and maintain environmental integrity, reflecting the core principles of expertise and trustworthiness in chemical handling.

Core Safety & Chemical Profile

Before initiating any disposal procedure, it is crucial to understand the chemical's characteristics. 3-Oxopropanamide is stable under normal conditions but requires careful handling to avoid potential hazards.

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling 3-oxopropanamide waste. This includes chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.[1][2][3]

  • Ventilation: Conduct all waste handling and consolidation activities in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or aerosols.[3]

Chemical Hazard Profile:

While 3-oxopropanamide is not classified as a hazardous substance under the US OSHA Hazard Communication Standard (29 CFR 1910.1200), it is imperative to treat all chemical waste with caution.[1][4][5] The primary risks are associated with its incompatibilities.

Parameter Information Source(s)
Chemical Stability Stable under normal storage conditions.[1][5][6]
Incompatible Materials Strong oxidizing agents, strong reducing agents, acids, and bases.[1][4][5][6]
Hazardous Reactions Mixing with incompatible materials can lead to heat generation or the release of toxic gases.[7] No hazardous polymerization is expected.[1][6]
Hazardous Decomposition Thermal decomposition can produce irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][5][6]

Waste Segregation & Collection Workflow

Proper segregation is the cornerstone of safe chemical waste management. Never mix 3-oxopropanamide waste with incompatible chemical streams.[8][9] All waste materials containing this compound must be segregated from general laboratory trash.

G cluster_0 Step 1: Identify Waste Type cluster_1 Step 2: Segregate & Collect cluster_2 Step 3: Containerize cluster_3 Step 4: Final Disposal Waste_Source Generation of 3-Oxopropanamide Waste Solid_Waste Solid Waste (Unused compound, contaminated gloves, tips, etc.) Waste_Source->Solid_Waste Is it solid? Liquid_Waste Liquid Waste (Aqueous solutions, solvent rinses) Waste_Source->Liquid_Waste Is it liquid? Solid_Container Collect in a dedicated, sealed, and labeled solid waste container. Solid_Waste->Solid_Container Liquid_Container Collect in a dedicated, sealed, and labeled liquid waste container. Liquid_Waste->Liquid_Container EHS_Pickup Store in Satellite Accumulation Area and contact EHS for professional disposal. Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup

Sources

Mastering Safety: A Researcher's Guide to Handling 3-Oxopropanamide

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our pursuit of innovation must be anchored in an unwavering commitment to safety. The compounds we handle, often novel and with incomplete toxicological profiles, demand our utmost respect and caution. This guide provides essential, immediate safety and logistical information for handling 3-Oxopropanamide (CAS No. 5735-86-4). While this molecule holds potential in various synthetic applications, its safe management is paramount to protecting ourselves and ensuring the integrity of our research.

This document moves beyond a simple checklist. It is designed to build your intrinsic safety knowledge by explaining the causality behind each recommendation, empowering you to make informed decisions in the laboratory.

Hazard Assessment: An Evidence-Based Approach

A specific, publicly available Safety Data Sheet (SDS) for 3-Oxopropanamide is not readily found in common databases. This data gap requires us to adopt a conservative approach, basing our safety protocols on the known hazards of structurally similar compounds. Molecules containing the β-keto amide functional group, such as oxamic acid and other 3-oxopropanoic acid derivatives, consistently exhibit a specific hazard profile.[1][2]

Based on this analysis of analogous structures, we will operate under the assumption that 3-Oxopropanamide presents the following primary hazards:

  • Skin Irritation (Assumed H315): Amide and carboxylic acid functionalities can irritate the skin upon direct contact.[1][2][3]

  • Serious Eye Irritation (Assumed H319): The compound, particularly as a fine powder, is likely to cause significant eye irritation or damage.[1][2][3][4]

  • Respiratory Tract Irritation (Assumed H335): Inhaling dusts of the solid compound may lead to irritation of the nose, throat, and lungs.[2][3]

Trustworthiness Pillar: The cornerstone of your safety is the manufacturer's specific Safety Data Sheet (SDS). You must obtain and thoroughly review the SDS provided by your chemical supplier before beginning any work. This document is the primary, authoritative source for hazard information.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not a matter of routine; it is a direct response to the identified hazards. For 3-Oxopropanamide, our strategy is to create a complete barrier against skin contact, eye exposure, and inhalation of particulates.

PPE Specification Summary
Task / OperationMinimum Required PPE
Transporting Container Lab Coat, Safety Glasses, Nitrile Gloves
Weighing Solid Compound Chemical Fume Hood, Lab Coat, Nitrile Gloves, Chemical Safety Goggles
Preparing Solutions Chemical Fume Hood, Lab Coat, Nitrile Gloves, Chemical Safety Goggles, Face Shield (if splash potential exists)
Conducting Reactions Chemical Fume Hood, Lab Coat, Nitrile Gloves, Chemical Safety Goggles
Handling Waste Lab Coat, Nitrile Gloves, Chemical Safety Goggles

Expertise & Experience:

  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical safety goggles are mandatory as they form a seal around the eyes, protecting against airborne dust and splashes.[1] When preparing solutions or handling larger quantities where the risk of a splash is higher, a face shield should be worn in addition to goggles to protect the entire face.

  • Skin Protection: A standard flame-resistant lab coat, fully buttoned, is required. Nitrile gloves are the recommended choice for incidental contact due to their broad chemical resistance to many laboratory reagents. If prolonged contact is anticipated or if using solvents for which nitrile has low resistance, consult a glove compatibility chart. Crucially, gloves must be removed and replaced immediately upon any sign of contamination. Never wear contaminated gloves outside the immediate work area.[5]

  • Respiratory Protection: All handling of solid 3-Oxopropanamide that could generate dust, and all work with its solutions, must be performed within a certified chemical fume hood.[5] The fume hood serves as the primary engineering control to minimize inhalation exposure. In the rare and highly discouraged event that a fume hood is unavailable, a comprehensive risk assessment must be performed, and at a minimum, a NIOSH-approved N95 or P100 respirator would be required to prevent inhalation of particulates.

Operational Plan: From Receipt to Disposal

A self-validating safety protocol considers the entire lifecycle of the chemical in the laboratory. The following workflow provides a structured approach to handling 3-Oxopropanamide.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal prep_sds 1. Review SDS prep_ppe 2. Don Required PPE prep_sds->prep_ppe prep_hood 3. Verify Fume Hood Function prep_ppe->prep_hood handle_weigh 4. Weigh Solid Carefully prep_hood->handle_weigh handle_dissolve 5. Prepare Solution handle_weigh->handle_dissolve handle_transfer 6. Transfer to Reaction handle_dissolve->handle_transfer cleanup_decon 7. Decontaminate Work Surface handle_transfer->cleanup_decon cleanup_waste 8. Segregate Waste cleanup_decon->cleanup_waste cleanup_doff 9. Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash 10. Wash Hands cleanup_doff->cleanup_wash

Caption: Workflow for Safely Handling 3-Oxopropanamide.

Step-by-Step Handling Protocol

1. Preparation and Pre-Work Checklist:

  • Confirm you have the supplier-specific SDS and have reviewed it.
  • Ensure an eyewash station and safety shower are accessible and unobstructed.[1]
  • Don all required PPE as specified in the table above.
  • Verify the chemical fume hood has a current certification and is drawing air correctly.

2. Handling the Solid Compound:

  • Perform all weighing operations inside the fume hood.
  • Use a disposable weigh boat or creased weighing paper to contain the solid.
  • Use a spatula to gently transfer the solid. Avoid any actions that could create airborne dust.
  • Close the primary container immediately after dispensing the required amount.

3. Preparing Solutions:

  • Place a stir plate and vessel inside the fume hood.
  • Slowly add the weighed 3-Oxopropanamide to the solvent while stirring to prevent splashing.
  • Keep the vessel covered when possible (e.g., with a watch glass) to minimize vapor release.

Disposal Plan: Ensuring a Safe Conclusion

Chemical waste management is a critical component of laboratory safety, governed by institutional and federal regulations.

1. Waste Segregation:

  • Solid Chemical Waste: Any unused 3-Oxopropanamide and any materials grossly contaminated with the solid (e.g., weigh boats, contaminated paper towels) must be placed in a designated, sealed, and clearly labeled hazardous waste container.
  • Liquid Chemical Waste: Solutions containing 3-Oxopropanamide and solvent rinses of contaminated glassware should be collected in a compatible, labeled hazardous liquid waste container. Do not mix incompatible waste streams.
  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a separate, sealed bag or container for disposal as solid hazardous waste.

2. Decontamination:

  • Wipe down the work surface inside the fume hood, balances, and any non-disposable equipment with an appropriate solvent (e.g., 70% ethanol or isopropanol, unless incompatible) and paper towels.
  • Dispose of the cleaning materials as solid chemical waste.

3. Container Disposal:

  • Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.
  • After rinsing, deface the label on the empty container before disposing of it according to your institution's guidelines for clean glassware or plastic.

Authoritative Grounding: All waste disposal activities must comply with your institution's Chemical Hygiene Plan (CHP) and hazardous waste management program, which are designed to meet the requirements of the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[6]

By integrating these principles of hazard assessment, diligent PPE use, and structured operational planning, you can confidently and safely work with 3-Oxopropanamide, ensuring that your focus remains on scientific discovery.

References

  • Angene Chemical. (2024). Safety Data Sheet for 3-(5-Bromothiophen-2-yl)-3-oxopropanenitrile. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories Standard (29 CFR 1910.1450). Retrieved from [Link]

  • CPAChem. (2023). Safety Data Sheet for Triisopropanolamine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Oxopropanamide
Reactant of Route 2
Reactant of Route 2
3-Oxopropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.